1-methyl-1H-pyrazole-3,4-diamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H8N4 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
1-methylpyrazole-3,4-diamine |
InChI |
InChI=1S/C4H8N4/c1-8-2-3(5)4(6)7-8/h2H,5H2,1H3,(H2,6,7) |
InChI Key |
LOQVLQHJQFWANA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)N |
Origin of Product |
United States |
Foundational & Exploratory
Solubility Profile of 1-methyl-1H-pyrazole-3,4-diamine in Organic Solvents
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-methyl-1H-pyrazole-3,4-diamine . This document is structured to serve researchers and process chemists requiring precise data for synthesis, purification, and formulation.
Executive Summary
1-methyl-1H-pyrazole-3,4-diamine (CAS: 131311-54-1 for free base; CAS: 142109-60-2 for dihydrochloride) is a critical heterocyclic building block used primarily in the synthesis of purine analogs, kinase inhibitors, and high-performance pigments.[1][2]
Its solubility behavior is strictly bimodal, governed by its protonation state. The dihydrochloride salt —the most common commercial form—is highly hydrophilic, while the free base exhibits a broader organic solubility profile. This guide characterizes both forms to prevent the common error of solvent mismatch during extraction and recrystallization.
Physicochemical Characterization
Before attempting dissolution, the researcher must verify the solid-state form. The solubility rules for the salt do not apply to the free base.
| Property | Free Base | Dihydrochloride Salt |
| CAS Number | 131311-54-1 | 142109-60-2 |
| Molecular Formula | C₄H₈N₄ | C₄H₈N₄ · 2HCl |
| Molecular Weight | 112.13 g/mol | 185.06 g/mol |
| Physical State | Yellow to brown oil/solid | White to off-white crystalline solid |
| Polarity (LogP) | ~ -0.5 to 0.2 (Predicted) | Highly Polar (Ionic) |
| pKa (Predicted) | ~4.0 (Pyraz-N), ~9.0 (NH₂) | N/A (Fully Protonated) |
Solubility Profile
Dihydrochloride Salt (Commercial Form)
The salt form is stabilized by a robust ionic lattice. Breaking this lattice requires high-dielectric solvents capable of solvating chloride ions.
-
Primary Solvent: Water (≥50 mg/mL). The salt is freely soluble in water.
-
Secondary Solvents: Methanol , DMSO , DMF . Solubility is moderate to high.
-
Anti-Solvents: Dichloromethane (DCM) , Ethyl Acetate , Hexane , Diethyl Ether . The salt is practically insoluble in these, making them ideal for precipitation.
Free Base (Generated in situ)
Upon neutralization (e.g., with NaOH or NaHCO₃), the molecule behaves as a polar organic amine.
-
High Solubility: Methanol , Ethanol , DMSO , DMF , DMAc .
-
Moderate Solubility: Ethyl Acetate , THF , Dichloromethane (DCM) , Acetonitrile .
-
Note: DCM is the preferred solvent for liquid-liquid extraction from aqueous basic media.
-
-
Low Solubility (Anti-Solvents): Hexane , Heptane , Toluene , Cyclohexane .
Quantitative Solubility Estimates (Ambient Temp, ~25°C)
| Solvent Category | Solvent | Solubility (Salt Form) | Solubility (Free Base) |
| Protic | Water | High (>50 mg/mL) | High (pH dependent) |
| Methanol | Moderate (10–30 mg/mL) | High (>50 mg/mL) | |
| Ethanol | Low (<5 mg/mL) | High (>50 mg/mL) | |
| Polar Aprotic | DMSO | High (>100 mg/mL) | High (>100 mg/mL) |
| DMF | Moderate | High | |
| Chlorinated | DCM | Insoluble (<0.1 mg/mL) | Moderate (10–50 mg/mL) |
| Esters/Ethers | Ethyl Acetate | Insoluble | Moderate |
| THF | Insoluble | Moderate | |
| Hydrocarbons | Hexane | Insoluble | Insoluble |
| Toluene | Insoluble | Low |
Experimental Protocols
Solubility Determination Workflow (Gravimetric)
Use this self-validating protocol to determine precise solubility limits for your specific batch.
Reagents: High-purity solvent (HPLC grade), 1-methyl-1H-pyrazole-3,4-diamine (dried).
-
Saturation: Add excess solid (approx. 100 mg) to 1.0 mL of solvent in a sealed HPLC vial.
-
Equilibration: Agitate at 25°C for 24 hours (thermomixer or shaker).
-
Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-wetted).
-
Gravimetric Analysis:
-
Pipette exactly 0.5 mL of filtrate into a pre-weighed tared vial (
). -
Evaporate solvent under nitrogen stream or vacuum.
-
Dry residue at 40°C under vacuum for 4 hours.
-
Weigh the vial + residue (
).
-
-
Calculation:
Visualization: Solubility Screening Logic
The following diagram outlines the decision process for screening solvents based on the target form.
Figure 1: Decision logic for selecting solvents based on the protonation state of the diamine.
Applications in Process Chemistry
Recrystallization Strategy
Achieving high purity (>98%) often requires switching between the salt and base forms to leverage their opposing solubility profiles.
-
Purification of the Salt:
-
Solvent System: Methanol / Diethyl Ether (or MTBE).
-
Method: Dissolve the salt in minimum hot Methanol. Allow to cool, then slowly add Ether until turbidity persists. Chill to 4°C.
-
Mechanistic Insight: The ionic salt is soluble in high-dielectric MeOH but creates a supersaturated state immediately upon introduction of the low-dielectric ether.
-
-
Purification of the Free Base:
-
Solvent System: Ethyl Acetate / Hexane.
-
Method: Dissolve crude base in warm Ethyl Acetate. Add Hexane dropwise.
-
Mechanistic Insight: Non-polar impurities remain in Hexane, while polar impurities may not dissolve in the initial EtOAc.
-
Reaction Solvent Selection
When using 1-methyl-1H-pyrazole-3,4-diamine as a nucleophile (e.g., in amide coupling or SNAr reactions):
-
If using the Salt: You must add a base (TEA, DIPEA, or Pyridine) to liberate the nucleophilic amine. Use DMF or DMAc as the solvent to ensure both the salt and the organic base are soluble.
-
If using the Free Base: DCM or THF are excellent choices as they allow for easy workup (washing with water removes byproducts).
Visualization: Solvent Selection Decision Tree
Figure 2: Strategic selection of solvents for reaction versus purification workflows.
References
-
Sigma-Aldrich. 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride Product Specification. Accessed 2025.[3] Link
-
PubChem. Compound Summary: 1-Methyl-1H-pyrazole-3,4-diamine. National Library of Medicine. Link
-
Zhang, T., et al. Compounds and Methods for Kinase Modulation. U.S. Patent 10,829,484 B2. 2020. (Describes synthesis and isolation of related aminopyrazoles). Link
-
BenchChem. Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents. (Reference for general aminopyrazole solubility trends). Link
Sources
Technical Guide: pKa Values and Protonation Sites of Pyrazole-3,4-Diamines
The following technical guide details the acid-base properties, protonation mechanisms, and structural dynamics of pyrazole-3,4-diamines.
Executive Summary
Pyrazole-3,4-diamines represent a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., CDK, GSK-3, and JAK inhibitors).[1] Their utility stems from a unique hydrogen-bond donor/acceptor motif that mimics the adenine ring of ATP, allowing for effective hinge-region binding.[1]
Understanding the ionization state of this scaffold is critical for optimizing solubility, membrane permeability, and ligand-protein interactions. This guide synthesizes experimental data and structure-activity relationships (SAR) to define the protonation landscape of 3,4-diaminopyrazoles.[1][2]
Key Findings:
-
Primary Protonation Site: The "pyridine-like" ring nitrogen (N2).[1][2][3][4]
-
pKa Range: The conjugate acid pKa (BH⁺) is approximately 5.5 – 6.2 , making it significantly more basic than unsubstituted pyrazole (pKa ~2.[1][2][3][4]5) but less basic than imidazole (pKa ~7.0).[1][2][3][4]
-
Tautomerism: The molecule exists in a rapid equilibrium between the 3,4-diamine and 4,5-diamine forms, heavily influencing the electronic environment of the ring nitrogens.
Structural Fundamentals & Tautomerism
The Core Scaffold
The pyrazole ring contains two vicinal nitrogen atoms:[1][4]
-
N1 (Pyrrole-like): Contributes a lone pair to the aromatic sextet; acts as a hydrogen bond donor (acidic, pKa > 14).[1][2][3][4]
-
N2 (Pyridine-like): Possesses a lone pair orthogonal to the π-system; acts as a hydrogen bond acceptor/protonation site (basic).[1][2][3][4]
Tautomeric Equilibrium
In 3,4-diaminopyrazole, the annular tautomerism involves the migration of the proton between N1 and N2. This shift effectively renumbers the ring, converting the 3,4-diamine into the 4,5-diamine .
While the 3,4- and 4,5- forms are chemically equivalent in the unsubstituted parent, asymmetric substitution (e.g., at N1 or C5) locks the tautomer or biases the equilibrium, altering the pKa.[1]
Caption: Annular tautomerism between 3,4-diamine and 4,5-diamine forms. Note that in solution, these species interconvert rapidly.
Quantitative Analysis: pKa Values
The basicity of the pyrazole ring is heavily influenced by the electron-donating effects (mesomeric +M and inductive +I) of the amino substituents.[1][2][3][4]
Comparative pKa Data (Conjugate Acid BH⁺)
The following table illustrates the additive effect of amino groups on the pyrazole ring basicity.
| Compound | Structure | pKa (BH⁺) | Electronic Effect |
| Pyrazole | Unsubstituted | 2.52 | Baseline aromatic heterocycle. |
| 3-Aminopyrazole | Mono-amine (C3) | 4.10 | +M effect stabilizes N2-H⁺ cation.[1][2][3][5] |
| 4-Aminopyrazole | Mono-amine (C4) | ~4.31 | +M effect from C4 strongly couples to N2. |
| 3,4-Diaminopyrazole | Di-amine | ~5.8 – 6.2 * | Synergistic +M donation from both amines.[1][2][3] |
| Imidazole | Isomer | 6.95 | Reference standard for 1,3-diazoles.[1][2][3] |
*Value estimated based on additive Hammett substituent constants and experimental analogues.
Structure-Activity Relationship (SAR)[1][2][3][4]
-
3-Amino Group: Donates electron density directly to the adjacent N2, increasing its affinity for a proton.[2][3]
-
4-Amino Group: Through resonance, the lone pair on the 4-amino nitrogen can delocalize into the ring, placing negative charge density on N2.
-
Combined Effect: The presence of two strong electron-donating groups (EDGs) significantly raises the pKa compared to the mono-amines, pushing it into a range (pH 5.5–6.[1][2][3]5) that is relevant for physiological ionization.[1][2][3]
Protonation Sites & Mechanism[1]
The Primary Site: Ring Nitrogen (N2)
Despite the presence of two exocyclic amino groups (–NH₂), the ring nitrogen (N2) is the thermodynamically preferred site of protonation.[1][2][3][4]
Why N2 and not the exocyclic amines?
-
Resonance Stabilization: Protonation at N2 preserves the aromaticity of the pyrazole ring (forming a pyrazolium cation).[1][2][3] The positive charge is delocalized over N1, N2, and the exocyclic nitrogens via resonance.
-
Hybridization: The exocyclic amines are sp²-like due to conjugation with the ring; their lone pairs are less available than the sp² lone pair of the pyridine-like N2.[2][3]
-
Aniline Analogy: The exocyclic amines behave similarly to aniline (pKa ~4.6).[1][2][3][6] However, the resonance stabilization of the pyrazolium cation is generally greater than that of an anilinium cation in this electron-rich system.[3]
Protonation Pathway Diagram
The following diagram maps the sequential protonation events.
Caption: Stepwise protonation. The first protonation occurs at the ring N2.[1][2][3] Secondary protonation requires highly acidic conditions.
Experimental Protocols for pKa Determination
To determine the precise pKa of a specific 3,4-diaminopyrazole derivative, the following protocols are recommended.
Potentiometric Titration (The "Gold Standard")
Best for compounds with solubility > 1 mM in water.[1][2][3][4]
-
Preparation: Dissolve 3–5 mg of the compound in 20 mL of degassed water (or 0.15 M KCl background electrolyte).
-
Acidification: Add standardized HCl to lower the pH to ~2.0 (fully protonated state).
-
Titration: Titrate with standardized KOH (0.1 M) under inert gas (N₂/Ar) to prevent CO₂ absorption.
-
Data Collection: Record pH vs. volume of base added.
-
Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to fit the titration curve.[1][2][3] The inflection point at 0.5 equivalents represents the pKa.[1][2][3]
Spectrophotometric Titration (UV-Vis)
Best for sparingly soluble compounds or those with distinct UV shifts upon ionization.[1][2][3][4]
-
Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 10.0 (0.5 pH unit increments).[1][2][3]
-
Scanning: Record the UV-Vis spectrum (200–400 nm) of the compound in each buffer.
-
Observation: Look for the bathochromic shift (red shift) typically associated with the deprotonation of the pyrazolium cation to the neutral species.[1][2][3]
-
Calculation: Plot Absorbance (at
) vs. pH. The inflection point of the sigmoidal curve is the pKa.[1][3]
Implications for Drug Discovery[1][3][7]
Hinge Binding in Kinases
In the ATP-binding pocket of kinases, the 3,4-diaminopyrazole motif often binds in the neutral form:
-
N1-H: Acts as a hydrogen bond donor to the hinge region backbone carbonyl.[1][2][3]
-
N2: Acts as a hydrogen bond acceptor from the hinge region backbone amide.[1][2][3]
-
Design Note: Substituents that lower the pKa (EWGs) ensure the molecule remains neutral at physiological pH (7.4), favoring membrane permeability and hinge interaction.[1][2][3][4]
Solubility vs. Permeability[1][3]
-
At pH 1-2 (Stomach): The molecule is fully protonated (Cationic), ensuring high solubility.[1][2][3][4]
-
At pH 7.4 (Blood/Cytosol): With a pKa near 6.0, the molecule is predominantly neutral (~90-95%), facilitating passive diffusion across cell membranes.[1][2][3][4]
References
-
Elguero, J., et al. (2000).[1][2][3] Protomeric tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry. Link
-
Perrin, D. D. (1965).[1][2][3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link
-
Catalán, J., et al. (1987).[1][3] Basicity of Azoles: Pyrazoles. Journal of the American Chemical Society.[3] Link[1][2][3][4]
-
Meanwell, N. A. (2011).[1][2][3][7] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link[1][2][3][4]
-
Wiley, R. H., & Wiley, P. (1964).[1][3] Pyrazoles, Pyrazolines, Pyrazolidines, Indazoles and Condensed Rings. The Chemistry of Heterocyclic Compounds. Link[1][2][3][4]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. 5-Amino-3,4-dinitropyrazole | C3H3N5O4 | CID 136101843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 5. 4-Amino-1-(1-Boc-4-piperidyl)pyrazole manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 3,4-dimethyl-1H-pyrazole | C5H8N2 | CID 137735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity of Amino Groups in 1-Methyl-1H-pyrazole-3,4-diamine: A Technical Guide for Scaffold Functionalization
Executive Summary
In the landscape of modern drug discovery, the pyrazole nucleus serves as a privileged scaffold. Specifically, 1-methyl-1H-pyrazole-3,4-diamine is a highly versatile building block used in the synthesis of complex bicyclic heterocycles, including pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]pyrazines, and various kinase inhibitors[1]. The core synthetic challenge—and opportunity—lies in the differential reactivity of its two adjacent amino groups. This whitepaper provides an in-depth mechanistic analysis of the regioselectivity between the C-3 and C-4 amino groups, offering validated experimental workflows for orthogonal functionalization and thermodynamic cyclocondensation.
Electronic Architecture & Mechanistic Causality
To predictably functionalize 1-methyl-1H-pyrazole-3,4-diamine, one must understand the electronic distribution across the pyrazole ring. The N-1 methylation breaks the tautomeric degeneracy of the system, locking the double bonds and establishing a distinct electronic environment for the C-3 and C-4 positions.
-
The C-3 Amino Group (Low Nucleophilicity): The amino group at the C-3 position is adjacent to the N-2 atom (the "pyridine-like" imine nitrogen). The lone pair of the C-3 amino group participates in an amidine-like resonance, delocalizing its electron density into the endocyclic C=N bond. This conjugation significantly reduces its availability for nucleophilic attack.
-
The C-4 Amino Group (High Nucleophilicity): The C-4 position is the most intrinsically electron-rich carbon in the pyrazole ring (which is why electrophilic aromatic substitution occurs here). The amino group at C-4 acts as an enamine-like nitrogen. Lacking the strong, direct electron-withdrawing resonance of the N-2 atom, the C-4 amino group retains a highly localized electron pair, making it the kinetic nucleophile of choice.
Consequently, when exposed to an electrophile under kinetic conditions (e.g., low temperature, stoichiometric limitation), the initial attack occurs almost exclusively at the C-4 amino group[2].
Visualizing the Reaction Pathways
The divergence in reactivity can be exploited to either isolate selectively functionalized intermediates or drive the system toward a thermodynamic sink (bicyclic cyclization).
Reaction pathway showing kinetic C-4 functionalization vs thermodynamic bicyclic cyclization.
Quantitative Data: Reactivity Profiles
The table below summarizes the regioselective outcomes when 1-methyl-1H-pyrazole-3,4-diamine is subjected to various electrophiles under optimized conditions.
| Electrophile | Reaction Type | Experimental Conditions | Major Regioisomer / Product | Isolated Yield (%) |
| Acetyl Chloride (1.05 eq) | Kinetic Acylation | DCM, DIPEA, 0 °C to RT, 2h | N-(3-amino-1-methyl-1H-pyrazol-4-yl)acetamide | 88 - 92% |
| Benzoyl Chloride (1.05 eq) | Kinetic Acylation | THF, TEA, 0 °C, 3h | N-(3-amino-1-methyl-1H-pyrazol-4-yl)benzamide | 85 - 89% |
| Glyoxal (1.2 eq) | Cyclocondensation | EtOH, AcOH (cat.), Reflux, 6h | 1-Methyl-1H-pyrazolo[3,4-b]pyrazine | 78 - 84% |
| 4-Iodo-pyridine-3-carbaldehyde | Oxidative Cyclization | EtOH, FeCl₃, RT, 30 min | Fused Imidazopyridine derivative[3] | 70 - 75% |
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and self-validation mechanisms to ensure reproducibility and scale-up reliability.
Protocol A: Regioselective Kinetic Acylation at C-4
Objective: Selectively acylate the C-4 amino group while leaving the C-3 amino group intact for downstream orthogonal functionalization.
-
Preparation: Suspend 1-methyl-1H-pyrazole-3,4-diamine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM).
-
Causality: Anhydrous DCM prevents the competitive hydrolysis of the incoming acyl chloride and maintains the solubility of the kinetic intermediate.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature. Stir for 15 minutes.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. The 2.5 equivalents are strictly required: 2.0 eq to neutralize the dihydrochloride salt (generating the free base) and 0.5 eq to act as an acid scavenger during the acylation.
-
-
Electrophile Addition: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Add Acetyl Chloride (1.05 eq) dropwise over 10 minutes.
-
Causality: The 0 °C temperature is the critical kinetic control parameter. It suppresses the activation energy required for the less nucleophilic C-3 amine to react, ensuring exclusive attack by the C-4 amine.
-
-
Self-Validation (IPC): After 1 hour, sample the reaction for LC-MS analysis.
-
System Check: The disappearance of the starting material mass (m/z 127.08) and the appearance of the mono-acylated mass (m/z 169.09) validates the kinetic stage. If the di-acylated mass (m/z 211.10) exceeds 5% relative abundance, the internal temperature was too high during addition.
-
Protocol B: Thermodynamic Cyclocondensation to Pyrazolo[3,4-b]pyrazines
Objective: Utilize both amino groups to construct a fused bicyclic system via reaction with a 1,2-dicarbonyl compound.
-
Preparation: Dissolve 1-methyl-1H-pyrazole-3,4-diamine (free base, 1.0 eq) and a 1,2-diketone (e.g., butane-2,3-dione) (1.1 eq) in absolute ethanol.
-
Causality: Ethanol is a protic solvent that effectively solubilizes both reagents and allows for a reflux temperature (~78 °C) perfectly suited to drive thermodynamic ring closure.
-
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Causality: Acetic acid acts as a Brønsted acid to protonate the carbonyl oxygen of the diketone. While the highly nucleophilic C-4 amine can attack an unactivated carbonyl, the subsequent ring-closure requires the less reactive C-3 amine to attack the second carbonyl. Acid catalysis lowers the LUMO of the carbonyl, enabling this sluggish second step.
-
-
Reflux: Heat the mixture to reflux for 6 hours.
-
Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1).
-
System Check: The intermediate mono-imine will appear as a transient, lower-Rf spot. Complete conversion to the higher-Rf, highly UV-active bicyclic product validates that the thermodynamic sink has been reached. If the intermediate persists, additional acetic acid (0.05 eq) and extended reflux are required.
-
Applications in Drug Development
The orthogonal reactivity of 1-methyl-1H-pyrazole-3,4-diamine makes it an invaluable precursor in medicinal chemistry. Beyond standard kinase inhibitor libraries, recent advancements have utilized this diamine in the synthesis of complex pyridine derivatives acting as voltage-gated sodium channel modulators. For instance, oxidative cyclization of this diamine with substituted pyridine-3-carbaldehydes in the presence of iron(III) chloride yields potent activators targeted for seizure disorders such as epilepsy[3]. Understanding the stepwise nucleophilic engagement of the C-4 and C-3 amines is paramount for optimizing the yields of these advanced active pharmaceutical ingredients (APIs).
References
- Source: MDPI (Molecules)
- Title: WO2023049364A1 - Pyridine derivatives and their use as sodium channel activators Source: Google Patents URL
- Title: Condensation of 2‐Pyrone with 3‐Aminopyrazolone.
Sources
Strategic Safety & Stewardship Guide: 1-Methyl-Pyrazole-3,4-Diamine Scaffolds
Executive Summary & Chemical Architecture
Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.
The 1-methyl-pyrazole-3,4-diamine scaffold (and its structural isomer, 4,5-diamine) represents a critical class of heterocyclic building blocks used extensively in the synthesis of oxidative hair dyes and kinase-inhibiting pharmaceuticals.[1] While valuable, these "privileged structures" carry a specific hazard profile dominated by skin sensitization (H317) , severe eye damage (H318) , and aquatic toxicity (H411) .
This guide moves beyond the static limitations of a standard Safety Data Sheet (SDS). It provides a dynamic risk assessment framework, synthesizing data from REACH registrations, cosmetic safety dossiers (SCCS), and medicinal chemistry literature to ensure safe handling during drug discovery and scale-up.
Structural Identification & Ambiguity Resolution
Note on Nomenclature: In 1-substituted pyrazoles, the numbering is fixed. However, literature often uses "3,4-diamine" and "4,5-diamine" interchangeably depending on the synthesis route or intended tautomer description.[1] The primary commercial and toxicological anchor is 4,5-diamino-1-methylpyrazole (often as the sulfate salt).
| Parameter | Core Data Anchor |
| IUPAC Name | 4,5-diamino-1-methyl-1H-pyrazole sulfate (1:[1][2]1) |
| Common Scaffolds | 1-methyl-1H-pyrazole-3,4-diamine; 1-methyl-1H-pyrazole-4,5-diamine |
| CAS Registry | 20055-01-0 (Sulfate); 142109-60-2 (Dihydrochloride); 69843-13-6 (Monamine precursor) |
| Molecular Formula | C₄H₈N₄[2][3] · H₂SO₄ (Sulfate salt) |
| Physical State | White to light pink crystalline powder (hygroscopic) |
Hazard Architecture (GHS & Mechanism)
The safety profile of this class is dictated by the aromatic amine functionality and the pyrazole ring electronics.
Consolidated GHS Classification
Based on harmonized data for the sulfate salt (CAS 20055-01-0).[1]
| Hazard Class | Category | Code | Hazard Statement | Signal |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1][2] | Warning |
| Skin Sensitization | 1A | H317 | May cause an allergic skin reaction.[4][5] | Warning |
| Eye Damage | 1 | H318 | Causes serious eye damage (irreversible). | Danger |
| Aquatic Toxicity | Chronic 2 | H411 | Toxic to aquatic life with long lasting effects.[5][6] | - |
| STOT - SE | 3 | H335 | May cause respiratory irritation.[1][2][7] | Warning |
The Mechanistic "Why": Sensitization Pathways
The critical hazard for researchers is Skin Sensitization (H317) . Unlike simple irritation, this is an immunological response. Pyrazole diamines are "pro-haptens." They require metabolic activation (usually via N-oxidation in the skin) to bind to skin proteins, triggering a T-cell mediated immune response.[1]
Scientific Insight: The para-diamine structure (positions 4,5 or 3,[1]4) facilitates oxidative coupling. This same reactivity that makes them effective dye intermediates allows them to form covalent bonds with cysteine or lysine residues in skin proteins, initiating the sensitization cascade [1].
Figure 1: Mechanism of Action for Skin Sensitization (H317).[1] The compound acts as a pro-hapten, requiring metabolic activation to trigger the immune response.
Exposure Control & Engineering Protocols
Core Directive: Treat all powders as potential respiratory sensitizers and all solutions as skin permeators.
Engineering Controls Hierarchy
-
Powder Handling: Must be performed in a Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration. The sulfate salt is fine dust; static charge can disperse it easily.
-
Solution Prep: Once in solution, the risk of inhalation drops, but the risk of dermal absorption increases , especially if dissolved in DMSO or DMF (common for screening).
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient for aromatic amines.
| PPE Type | Specification | Rationale |
| Gloves (Primary) | Nitrile (Double gloving) | Minimum thickness 0.11 mm.[1] Breakthrough time >480 min for solids; <30 min for DMSO solutions [2]. |
| Gloves (Immersion) | Laminate (Silver Shield) | Required if handling concentrated stock solutions (>100 mM). |
| Respiratory | P3 / N99 Filter | If handling open powder outside a hood (Not Recommended). |
| Eye Protection | Chemical Goggles + Face Shield | Critical: H318 classification implies risk of irreversible corneal opacity. Safety glasses are inadequate for synthesis steps. |
Experimental Protocols & Handling
Solubilization & Stability[2]
-
Solubility: High in water (sulfate/HCl salts), DMSO, and Methanol. Low in non-polar solvents (DCM, Hexanes).
-
Stability: Aqueous solutions are prone to auto-oxidation (turning brown/black) upon exposure to air.
-
Protocol: Prepare fresh. If storage is required, use degassed buffers, store at -20°C, and consider adding an antioxidant (e.g., ascorbic acid) if compatible with the assay.
-
Waste Disposal (Environmental Stewardship)
The H411 (Aquatic Chronic) classification mandates strict segregation.
-
Do NOT dispose of down the drain.
-
Segregation: Collect in "Halogen-free Organic Waste" or "Toxic Aqueous Waste" streams depending on the solvent.
-
Destruction: Incineration is the only validated method to break down the pyrazole ring and amine groups effectively.
Emergency Response & First Aid
Self-Validating Protocol: The "Speed-to-Flush" Ratio.
In the event of exposure, the speed of response dictates the severity of the injury, particularly for eyes.
Figure 2: Emergency Response Decision Tree. Note the critical prohibition of neutralization agents for eye injuries.
Specific Medical Notes[2]
-
Eye Contact: The sulfate salt is acidic. However, the amine groups can cause alkaline-like deep tissue penetration. Irrigation is the only priority.
-
Skin Contact: Do not use ethanol or solvents to wash skin; this enhances absorption of the diamine. Use copious soap and water.[4][5][6][8][9]
Toxicology & Regulatory Reference
Genotoxicity Profile
Unlike many aromatic diamines (e.g., phenylenediamines), 1-methyl-pyrazole-4,5-diamine sulfate has shown a negative profile in the Ames test (Salmonella typhimurium) and in vitro micronucleus assays, according to SCCS safety evaluations for cosmetic use [3].[1] This makes it a safer scaffold choice than benzene-diamine analogs for drug development.[1]
Regulatory Status
-
EU REACH: Registered (Intermediate use).
-
Cosmetics: Regulated under EU Cosmetics Regulation (EC) No 1223/2009 (Annex III). Restricted concentration in final oxidative hair dye products (typically <3%).
-
TSCA (USA): Listed (often confidential or active for R&D).
References
-
Scientific Committee on Consumer Safety (SCCS). (2015). Opinion on 1-hydroxyethyl-4,5-diamino pyrazole sulfate. SCCS/1564/15. European Commission. [Link]1]
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride. ]">https://www.thermofisher.com[1]
-
PubChem. (2024). Compound Summary: 4,5-Diamino-1-methylpyrazole sulfate.[2][10] National Library of Medicine. [Link]1]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: 4,5-diamino-1-methylpyrazole sulfate. [Link]1]
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1-Methyl-1H-pyrazole-4,5-diamine sulfate. ]">https://www.sigmaaldrich.com[1]
Sources
- 1. 1904-31-0|1-Methyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]
- 2. 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1) | C4H10N4O4S | CID 21904571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. scbt.com [scbt.com]
3,4-Diaminopyrazole Building Blocks: Synthesis, Mechanistic Pathways, and Applications in Medicinal and Material Sciences
Executive Summary
The 3,4-diaminopyrazole (and its tautomer, 4,5-diaminopyrazole) scaffold is a highly versatile, electron-rich, nitrogen-dense heterocyclic building block. Characterized by its vicinal diamine motif, it serves as a privileged bis-nucleophile in organic synthesis. This technical guide explores the fundamental chemistry, validated synthetic methodologies, and divergent applications of 3,4-diaminopyrazoles. By bridging the gap between theoretical mechanisms and bench-level execution, this whitepaper provides actionable insights into utilizing this scaffold for the development of competitive kinase inhibitors and advanced oxidative cosmetic dyes.
Structural Chemistry and Tautomerism
Understanding the reactivity of the diaminopyrazole core requires a deep dive into its tautomeric behavior. In its unsubstituted form, 3,4-diamino-1H-pyrazole exists in a dynamic tautomeric equilibrium with 4,5-diamino-1H-pyrazole.
Mechanistic Causality: The position of the proton on the pyrazole ring dictates the nucleophilicity of the exocyclic amines. The amine adjacent to the NH group (position 5 in the 4,5-tautomer) is significantly less nucleophilic due to resonance delocalization into the ring. Conversely, substitution at the N1 position (e.g., 1-methyl or 1-hydroxyethyl) breaks this symmetry, locking the molecule into a single tautomeric form. This N1-alkylation is a critical strategic choice in synthetic design, as it allows chemists to predictably direct regioselective cyclizations when reacting the vicinal diamines with asymmetric dicarbonyl electrophiles to form fused bicyclic systems .
Divergent application pathways of 3,4-diaminopyrazole in medicinal and cosmetic chemistry.
Validated Synthetic Methodologies
The de novo synthesis of 3,4-diaminopyrazoles typically proceeds via the nitration or nitrosation of a 3-aminopyrazole precursor, followed by catalytic reduction.
Protocol: Catalytic Hydrogenation of 4-Nitro-1H-pyrazol-5-amines
Objective: High-yield synthesis of 3,4-diaminopyrazole sulfate salts. Causality & Design: Free 3,4-diaminopyrazoles are highly electron-rich and susceptible to rapid auto-oxidation in ambient air. Isolating the product as a sulfate salt protonates the amines, drastically reducing the electron density on the pyrazole ring and conferring long-term bench stability. The use of Palladium on Carbon (Pd/C) under hydrogen pressure ensures complete reduction of the nitro group without cleaving the aromatic pyrazole core.
Step-by-Step Methodology:
-
Substrate Preparation: Dissolve 10 mmol of 1-alkyl-3-amino-4-nitropyrazole in 50 mL of absolute methanol. Rationale: Methanol provides excellent solubility for the nitro precursor while acting as an anti-solvent for the subsequent sulfate salt precipitation.
-
Catalyst Addition: Add 10% Pd/C in catalytic quantities (5-10 mol%). Caution: Dry Pd/C is pyrophoric; it must be wetted with solvent under an inert atmosphere.
-
Hydrogenation: Pressurize the reaction vessel with H2 gas (30-50 bar) and stir at room temperature (20-25 °C) for 15-17 hours.
-
Self-Validation Checkpoint 1: Reaction completion is validated by the cessation of hydrogen pressure drop and TLC analysis confirming the total consumption of the yellow nitro precursor.
-
-
Filtration: Filter the reaction mixture through a Celite pad under an Argon/N2 atmosphere to remove the Pd/C catalyst.
-
Salt Formation: To the filtrate, slowly add 1 equivalent of concentrated sulfuric acid (H2SO4) dropwise.
-
Self-Validation Checkpoint 2: A pale orange or colorless crystalline precipitate of the diaminopyrazolium hydrogen sulfate must form immediately. Failure to precipitate indicates incomplete reduction or excessive solvent volume.
-
-
Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the stable building block.
Synthetic workflow for 3,4-diaminopyrazole via nitration and catalytic hydrogenation.
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for Diaminopyrazole Synthesis
| Precursor | Catalyst / Reagents | Solvent & Conditions | Isolated Product | Yield |
| 3-amino-4-nitropyrazole | Pd/C (10%), H2 (30 bar) | Methanol, 20°C, 17h | 3,4-diaminopyrazole sulfate | 82 - 89% |
| 1-benzyl-3-amino-4-nitropyrazole | Pd/C (10%), H2 (50 bar) | MeOH/HCl, 20°C, 17h | 1-benzyl-3,4-diaminopyrazole HCl | 76% |
| 4-nitroso-5-aminopyrazole | Hydrazine hydrate, Pd/C | Ethanol, Reflux, 2h | 4,5-diaminopyrazole | 83% |
| 1-methyl-3,5-dinitro-4-aminopyrazole | Pd/C (10%), H2 (1 atm) | Methanol, 25°C, 4h | 1-methyl-3,4,5-triaminopyrazole sulfate | 89% |
(Data synthesized from standard protocol literature and)
Applications in Medicinal Chemistry
In drug discovery, 3,4-diaminopyrazoles are primarily utilized to synthesize fused bicyclic heterocycles, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.
Mechanistic Causality in Kinase Inhibition: These fused bicyclic rings act as bioisosteres of purines (adenine and guanine). Because kinases utilize ATP (a purine derivative) as a phosphate donor, pyrazole-derived heterocycles act as highly effective competitive inhibitors within the ATP-binding pocket. The nitrogen atoms in the pyrazole and the fused ring act as precise hydrogen bond acceptors and donors, perfectly mimicking the Watson-Crick face of adenine. This anchors the inhibitor to the hinge region of the kinase.
Recent literature highlights the use of this scaffold in developing targeted therapies, including Pim kinase inhibitors for cancer therapeutics and Pyruvate Kinase M2 (PKM2) inhibitors for treating ischemia-reperfusion injuries . Furthermore, cyclization of 4,5-diaminopyrazoles yields imidazo[4,5-c]pyrazoles, which have shown potent antibacterial and PAF (Platelet-Activating Factor) antagonist activities.
Applications in Cosmetic Chemistry (Material Science)
Beyond pharma, 3,4-diaminopyrazole derivatives—specifically 1-Hydroxyethyl-4,5-diamino pyrazole sulfate —are cornerstone ingredients in the cosmetic industry, functioning as primary intermediates (developers) in permanent oxidative hair dyes .
Mechanistic Causality of Oxidative Coupling: To achieve vibrant, wash-resistant red and magenta shades, the dye molecule must be synthesized inside the hair shaft.
-
The low-molecular-weight diaminopyrazole easily penetrates the hair cuticle.
-
Under alkaline conditions (ammonia) and in the presence of an oxidizing agent (H2O2), the vicinal diamine is oxidized into a highly electrophilic quinonediimine intermediate .
-
This intermediate undergoes rapid nucleophilic attack by a coupler molecule (e.g., m-aminophenol).
-
A subsequent oxidation step yields a massive, highly conjugated polynuclear chromophore that is too large to wash out of the hair cortex.
Oxidative coupling mechanism of 4,5-diaminopyrazole in permanent hair dye formulations.
Conclusion
The 3,4-diaminopyrazole building block represents a masterclass in heterocyclic utility. By understanding the causality behind its tautomerism and electron density, chemists can leverage this scaffold to build complex, biologically active purine isosteres for oncology and tissue repair, or engineer robust oxidative cascades for advanced material dyes. Strict adherence to validated protocols—specifically the isolation of these electron-rich diamines as sulfate or hydrochloride salts—is paramount to ensuring reproducibility and stability across all downstream applications.
References
- US Patent 5,061,289 - Oxidation hair dye composition containing diaminopyrazol derivatives and new diaminopyrazols. Google Patents.
- US Patent 5,766,576 - Oxidation hair dye compositions containing 3,4,5-triaminopyrazole derivatives. Google Patents.
- US Patent Application 20210267943 - Compositions and methods for treating tissue injury. Patexia / Google Patents.
-
Cosmetic Ingredient Review (CIR) - Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. CIR Safety. URL:[Link]
-
ResearchGate - Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Chinese Journal of Chemistry. URL:[Link]
Pharmacophore Modeling with 1-Methyl-1H-pyrazole-3,4-diamine Core
This guide details the pharmacophore modeling and structural utility of the 1-methyl-1H-pyrazole-3,4-diamine core (CAS: 142109-60-2). It is designed for medicinal chemists and computational biologists focusing on kinase inhibitor discovery and fragment-based drug design (FBDD).
Executive Summary
The 1-methyl-1H-pyrazole-3,4-diamine scaffold represents a privileged, high-value intermediate in the synthesis of ATP-competitive kinase inhibitors. Unlike its isomer (1-methyl-1H-pyrazole-4,5-diamine), the 3,4-diamine substitution pattern offers a sterically uncongested vector for library expansion while maintaining a critical Acceptor-Donor (AD) motif essential for hinge region binding. This guide provides a technical roadmap for modeling this core, validating its binding modes, and optimizing its substitution patterns for potency and selectivity.
Part 1: Structural & Electronic Basis of the Core
The Pharmacophoric Signature
The utility of this core stems from its ability to mimic the adenine ring of ATP. The 1-methyl-1H-pyrazole-3,4-diamine scaffold presents a rigid heteroaromatic system with three distinct interaction vectors:
| Feature | Chemical Moiety | Pharmacophore Role | Interaction Type |
| Hinge Acceptor | N2 (Ring Nitrogen) | Primary Anchor | H-bond Acceptor (to backbone NH) |
| Hinge Donor | C3-NH₂ (Exocyclic Amine) | Primary Anchor | H-bond Donor (to backbone C=O) |
| Growth Vector | C4-NH₂ (Exocyclic Amine) | Solubilizing / Specificity | Solvent exposure or Gatekeeper interaction |
| Steric Handle | N1-Methyl | Hydrophobic Anchor | Van der Waals / Hydrophobic pocket fit |
Structural Logic: 3,4 vs. 4,5 Isomers
Expert Insight: In the 4,5-diamine isomer, the C5-amine is adjacent to the N1-methyl group. This proximity often creates a "peri-interaction" or steric clash that limits the size of substituents at C5. In contrast, the 3,4-diamine core positions the amines away from the N1-methyl group. This separation decouples the hydrophobic fit of the methyl group from the electronic substitutions on the amines, allowing for independent optimization of the hinge binder (C3) and the specificity tail (C4).
Part 2: Pharmacophore Modeling Workflow
This protocol utilizes a Structure-Based Pharmacophore (SBP) approach, assuming the availability of a target kinase structure (e.g., CDK2, EGFR, or homology model). If no structure is available, a Ligand-Based approach using the AD-motif described above is the fallback.
Step-by-Step Protocol
Step 1: Core Conformation Analysis
-
Objective: Determine the low-energy conformers of the diamine tails.
-
Method: Perform a conformational search (e.g., OPLS4 force field) in water.
-
Critical Check: Ensure the C3-amino group remains planar with the pyrazole ring to maintain conjugation and the correct H-bond donor geometry.
Step 2: Superposition & Alignment
-
Objective: Align the core to the ATP adenine ring within the binding pocket.
-
Anchor Points: Align the Pyrazole N2 with Adenine N1 (Acceptor) and Pyrazole C3-NH2 with Adenine N6 (Donor).
-
Validation: The RMSD between the pharmacophoric features of the core and the reference ligand (e.g., ATP or a known inhibitor like Ruxolitinib) should be < 1.0 Å.
Step 3: Interaction Fingerprinting
-
Objective: Map the "Hot Spots" in the pocket.
-
Action: Generate an interaction energy grid (e.g., using GRID or MOE's interaction maps) to identify regions favorable for hydrophobic bulk (near N1-Methyl) and H-bond acceptors (near C4-NH2).
Step 4: Virtual Screening / Scaffold Hopping
-
Objective: Identify R-groups for C3 and C4.
-
Constraint: Fix the pyrazole core coordinates. Allow R-groups at C4 to rotate freely to sample the "sugar pocket" or solvent front.
Visualization of the Workflow
The following diagram illustrates the decision logic for optimizing this specific core.
Caption: Logic flow for integrating the pyrazole-3,4-diamine core into a kinase structure-based design campaign.
Part 3: Optimization Strategies & SAR
When utilizing this core, the substitution pattern dictates the biological profile. The following data summarizes standard SAR trends observed in pyrazole-diamine based kinase inhibitors (e.g., targeting CDK2, JAK, or EGFR).
Substitution Effects Table
| Position | Modification | Predicted Effect | Mechanistic Rationale |
| N1 | Methyl → Isopropyl | Increased Potency (Selectivity) | Fills larger hydrophobic pockets (e.g., in CDK2). |
| N1 | Methyl → H | Loss of Potency | Loss of hydrophobic anchor; introduces tautomeric ambiguity. |
| C3-NH₂ | Acylation (Amide) | Critical Failure | Removes the H-bond donor capability required for the hinge. |
| C3-NH₂ | Arylation (Aniline) | Variable | Can maintain donor status if NH remains; adds pi-stacking. |
| C4-NH₂ | Acylation/Urea | Increased Solubility | Extends into solvent; urea provides secondary H-bond acceptors. |
| C4-NH₂ | Cyclization with C3 | Fused Ring Formation | Creates Pyrazolo[1,5-a]pyrimidines (rigidification). |
Synthesis of the Pharmacophore
To validate the model, the core is typically synthesized via the reaction of 1-methyl-hydrazine with 2-(ethoxymethylene)malononitrile followed by cyclization, or via nitration of 1-methyl-3-aminopyrazole followed by reduction. The commercial availability of the dihydrochloride salt (CAS 142109-60-2) accelerates this validation step.
Part 4: Self-Validating the Model (Quality Control)
To ensure the trustworthiness of your pharmacophore model, apply these three validation rules:
-
The Tautomer Rule:
-
Check: Ensure your modeling software is NOT protonating N2. In the 1-methyl-pyrazole system, N2 must remain a lone-pair donor (acceptor) to bind the hinge. If N2 is protonated, the model fails.
-
-
The Decoy Test:
-
Protocol: Screen your pharmacophore against a dataset of 50 active kinase inhibitors and 1000 decoys (property-matched non-binders).
-
Metric: An Enrichment Factor (EF1%) > 10 is required to validate the vector choices at C3 and C4.
-
-
The Geometry Check:
-
Metric: The angle between the N2-lone pair and the C3-NH vector should be approximately 60-70 degrees to match the geometry of the peptide backbone in the kinase hinge (Gly/Glu/Met residues).
-
References
-
Sigma-Aldrich. 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride Product Analysis.
-
National Institutes of Health (PubChem). 1-Methyl-1H-pyrazole-4,5-diamine (Isomer Comparison). [1]
-
Google Patents. Substituted Pyrazole Derivatives as Kinase Inhibitors (US Patent 10,829,484).
-
MDPI Molecules. Discovery of Pyrazole-Based Kinase Inhibitors: Scaffold Optimization.
-
Cymit Quimica. Chemical Properties of 1-Methyl-1H-pyrazole-3,4-diamine.
Sources
Methodological & Application
Synthesis of Pyrazolo[1,5-a]pyrimidines from 1-Methyl-1H-pyrazole-3,4-diamine: A Detailed Protocol and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: Pyrazolo[1,5-a]pyrimidines represent a class of fused N-heterocyclic compounds of significant interest in medicinal chemistry, primarily due to their role as privileged scaffolds in the development of targeted therapeutics, particularly protein kinase inhibitors.[1][2][3] This application note provides a comprehensive guide to the synthesis of substituted pyrazolo[1,5-a]pyrimidines, commencing with the versatile building block, 1-methyl-1H-pyrazole-3,4-diamine. We will delve into the mechanistic underpinnings of the cyclocondensation reaction, offer a detailed, step-by-step experimental protocol, and present data in a clear, actionable format for researchers in organic synthesis and drug discovery.
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in modern drug discovery, recognized for its structural rigidity, planarity, and synthetic versatility.[1][4] This scaffold is a key component in numerous biologically active molecules that have shown promise as anticancer, anti-inflammatory, and antiviral agents.[2][5][6] A significant portion of their therapeutic potential stems from their ability to function as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[3][7]
The most prevalent and efficient method for constructing this bicyclic system is the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[4][8] This approach allows for the introduction of diverse substituents, enabling fine-tuning of the molecule's pharmacological properties. This guide focuses on a specific and highly useful precursor, 1-methyl-1H-pyrazole-3,4-diamine, to illustrate this powerful synthetic strategy.
Reaction Principle and Mechanism
The synthesis hinges on the cyclocondensation reaction between the two nucleophilic amino groups of 1-methyl-1H-pyrazole-3,4-diamine and the two electrophilic carbonyl carbons of a 1,3-dicarbonyl compound (e.g., a β-ketoester like ethyl acetoacetate).[9][10] The reaction is typically acid-catalyzed and proceeds via an initial condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.[9][11]
The mechanistic pathway involves several key steps:
-
Initial Nucleophilic Attack: The more nucleophilic 3-amino group of the pyrazole diamine attacks one of the carbonyl groups of the β-dicarbonyl compound.
-
Intermediate Formation: This attack, followed by the loss of a water molecule, forms a reactive enamine or imine intermediate.
-
Intramolecular Cyclization: The second amino group (at the 4-position) then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the thermodynamically stable, fused aromatic pyrazolo[1,5-a]pyrimidine core.
When using an unsymmetrical 1,3-dicarbonyl compound such as ethyl acetoacetate, the reaction can potentially yield two regioisomeric products, depending on which amino group initially attacks which carbonyl. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the nucleophilicity of the amino groups.[12][13]
Caption: General reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Detailed Experimental Protocol
This section outlines a representative procedure for the synthesis of 2,5-dimethyl-1,7-dihydro-pyrazolo[1,5-a]pyrimidin-7-one from 1-methyl-1H-pyrazole-3,4-diamine and ethyl acetoacetate.
3.1. Materials and Equipment
-
Reagents:
-
1-Methyl-1H-pyrazole-3,4-diamine
-
Ethyl acetoacetate (reagent grade, ≥99%)
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Distilled water
-
-
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and vacuum flask
-
TLC plates (silica gel 60 F254)
-
Standard laboratory glassware
-
3.2. Synthetic Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methyl-1H-pyrazole-3,4-diamine (1.0 eq) in glacial acetic acid (20-30 mL).
-
Causality Note: Glacial acetic acid serves as both a solvent and an acid catalyst, facilitating the condensation and dehydration steps of the reaction.[8]
-
-
Addition of Reagent: To the stirring solution, add ethyl acetoacetate (1.1 eq) dropwise at room temperature.[8]
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain the reflux for 4-6 hours.
-
Causality Note: Elevated temperature provides the necessary activation energy for the cyclization and subsequent dehydration, driving the reaction towards the formation of the stable aromatic product.
-
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 70:30 Ethyl Acetate:Hexane). The reaction is considered complete upon the disappearance of the starting diamine spot.[9]
-
Product Isolation (Work-up): Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold distilled water (100-150 mL) while stirring. A solid precipitate should form.
-
Causality Note: The organic product is typically insoluble in water. Adding the acidic reaction mixture to water causes the product to precipitate, allowing for its separation from the water-soluble acetic acid and other impurities.[9]
-
-
Filtration: Let the precipitate stir in the cold water for about 30 minutes to maximize crystallization. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water to remove any residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazolo[1,5-a]pyrimidine derivative.[9] Dry the purified product in a vacuum oven.
3.3. Characterization
Confirm the identity and purity of the synthesized compound using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[14]
-
Infrared (IR) Spectroscopy: To identify key functional groups.[15]
Data Presentation and Workflow Visualization
4.1. Table of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | 1-Methyl-1H-pyrazole-3,4-diamine | Provides the core pyrazole ring and nucleophilic centers. |
| Co-reactant | Ethyl Acetoacetate | Acts as the 1,3-bielectrophilic three-carbon unit. |
| Solvent/Catalyst | Glacial Acetic Acid | Facilitates dissolution and catalyzes the reaction.[8] |
| Temperature | Reflux (~118 °C) | Provides energy to overcome the activation barrier. |
| Reaction Time | 4 - 6 hours | Sufficient time for the reaction to proceed to completion. |
| Work-up | Precipitation in Water | Separates the insoluble organic product from the solvent. |
| Purification | Recrystallization (Ethanol) | Removes impurities to yield a high-purity final product. |
| Expected Yield | 75 - 90% | Typical yields for this type of cyclocondensation are generally good to excellent.[16] |
4.2. Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Conclusion
The cyclocondensation of 1-methyl-1H-pyrazole-3,4-diamine with 1,3-dicarbonyl compounds is a robust, efficient, and versatile method for accessing the medicinally important pyrazolo[1,5-a]pyrimidine scaffold. The protocol detailed in this application note provides a reliable foundation for synthesizing a library of derivatives for drug discovery and development. By understanding the underlying reaction mechanism and the rationale behind each experimental step, researchers can effectively troubleshoot and adapt this procedure to a wide range of substrates.
References
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Semantic Scholar.
- Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evalu
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Bentham Science.
- Application Notes: Cyclocondensation Reactions for Pyrazole Ring Form
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
- Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Bentham Science.
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- The synthesis of new pyrazolo[1,5-a]pyrimidine deriv
- synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxyl
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
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- 13. mdpi.com [mdpi.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Advanced Cyclocondensation Protocols Using 1-Methyl-1H-pyrazole-3,4-diamine: Synthesis of Privileged Heterocyclic Scaffolds
Executive Summary
The 1-methyl-1H-pyrazole-3,4-diamine scaffold is a highly versatile, privileged building block in modern drug discovery. As an ortho-diamine, it serves as a critical precursor for the divergent synthesis of fused pyrazoloazines—most notably pyrazolo[3,4-b]pyrazines and imidazo[4,5-c]pyrazoles. These fused systems are heavily utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and other high-value therapeutics[1][2]. This application note details two robust, self-validating cyclocondensation protocols, providing deep mechanistic insights to ensure reproducible scale-up and high-fidelity scaffold generation.
Mechanistic Causality & Scaffold Properties
The Necessity of the Dihydrochloride Salt
The free base of 3,4-diaminopyrazoles is highly electron-rich and notoriously susceptible to rapid air oxidation, often degrading into dark, intractable polymeric mixtures upon exposure to atmospheric oxygen[3]. To circumvent this, the reagent is commercially supplied and stored as 1-methyl-1H-pyrazole-3,4-diamine dihydrochloride (CAS 142109-60-2). Protonation of the amino groups drastically lowers the HOMO energy of the molecule, rendering it bench-stable. Consequently, all cyclocondensation protocols must begin with an in situ neutralization step using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the reactive free diamine immediately prior to electrophile addition.
Differential Nucleophilicity and Regioselectivity
When designing cyclocondensations with asymmetric electrophiles, understanding the inherent electronic asymmetry of the diamine is critical. The 4-amino group is significantly more nucleophilic than the 3-amino group [1]. The lone pair of the 3-amino group is partially delocalized into the pyrazole ring due to its proximity to the electron-withdrawing pyrazole nitrogen (N2). In contrast, the 4-amino group is relatively insulated from this effect. Therefore, in reactions with asymmetric 1,2-dicarbonyls, the initial nucleophilic attack will preferentially occur between the 4-amino group and the most electrophilic (least sterically hindered or least conjugated) carbonyl carbon, dictating the regiochemistry of the final fused heterocycle.
Cyclocondensation Workflow Visualization
Fig 1. Divergent cyclocondensation pathways of 1-methyl-1H-pyrazole-3,4-diamine.
Protocol A: Synthesis of Pyrazolo[3,4-b]pyrazines via 1,2-Dicarbonyl Condensation
This protocol utilizes a double condensation mechanism to form the fully aromatic pyrazolo[3,4-b]pyrazine core, a structural motif frequently utilized in advanced pharmaceutical intermediates[2][3].
Reagents:
-
1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride (1.0 equiv)
-
1,2-Dicarbonyl compound (e.g., Benzil or Diacetyl) (1.05 equiv)
-
DIPEA (2.2 equiv)
-
Glacial Acetic Acid (0.1 equiv)
-
Anhydrous Ethanol (0.2 M relative to diamine)
Step-by-Step Methodology:
-
Free-Basing: Suspend the diamine dihydrochloride in anhydrous ethanol at room temperature. Add DIPEA dropwise over 5 minutes.
-
Self-Validation: The heterogeneous suspension will clarify into a homogeneous, pale-yellow solution, confirming the successful liberation of the soluble free base.
-
-
Electrophile Addition: Add the 1,2-dicarbonyl compound in a single portion.
-
Catalysis: Add glacial acetic acid.
-
Causality: The catalytic acid mildly protonates the carbonyl oxygens, increasing their electrophilicity without excessively protonating the nucleophilic diamine, thereby accelerating the initial Schiff base formation.
-
-
Cyclocondensation: Attach a reflux condenser and heat the reaction to 80°C for 4–6 hours.
-
Self-Validation: The solution will rapidly transition from pale yellow to a deep orange or red as the conjugated mono-Schiff base intermediate forms. Upon completion of the second condensation and aromatization, the color often lightens, and a precipitate may begin to form in the hot solvent.
-
-
Monitoring & Workup: Monitor via LC-MS. The intermediate mass
will rapidly dehydrate to the final aromatic mass . Once complete, cool the mixture to 0°C for 1 hour to maximize crystallization. Filter the precipitate, wash with cold ethanol, and dry under vacuum.
Protocol B: Synthesis of Imidazo[4,5-c]pyrazoles via CDI Activation
This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a highly reactive phosgene equivalent to bridge the ortho-diamine, yielding a cyclic urea (1-methyl-1,4,5,6-tetrahydroimidazo[4,5-c]pyrazol-5-one).
Reagents:
-
1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Triethylamine (TEA) (2.2 equiv)
-
Anhydrous THF (0.15 M)
Step-by-Step Methodology:
-
Free-Basing: Suspend the diamine dihydrochloride in anhydrous THF under an inert atmosphere (N2/Ar). Add TEA dropwise and stir for 15 minutes at room temperature.
-
Temperature Control: Cool the reaction mixture to 0°C using an ice bath.
-
Causality: The reaction between the highly nucleophilic 4-amino group and CDI is highly exothermic. Low temperatures prevent intermolecular oligomerization and ensure strict intramolecular cyclization.
-
-
CDI Addition: Add CDI portion-wise over 10 minutes.
-
Self-Validation: Vigorous effervescence will commence immediately. This is the release of CO2 gas, a stoichiometric byproduct of CDI activation. The cessation of gas evolution serves as a reliable visual indicator that the initial acylation is complete.
-
-
Cyclization: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 65°C (reflux) for 2 hours to drive the displacement of the second imidazole leaving group.
-
Workup: Cool to room temperature and quench with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
Quantitative Data Summary
The following table summarizes expected reaction parameters and yields when utilizing 1-methyl-1H-pyrazole-3,4-diamine across various cyclocondensation pathways.
| Electrophile | Reagent Class | Solvent / Catalyst | Temp / Time | Target Scaffold | Typical Yield |
| Benzil | 1,2-Dicarbonyl | EtOH / AcOH (cat.) | 80°C / 4h | Pyrazolo[3,4-b]pyrazine | 75–85% |
| Diacetyl | 1,2-Dicarbonyl | EtOH / AcOH (cat.) | 80°C / 3h | Pyrazolo[3,4-b]pyrazine | 80–90% |
| CDI | Carbonyl Equivalent | THF / None | 65°C / 2h | Imidazo[4,5-c]pyrazol-5-one | 70–80% |
| Triethyl Orthoformate | Orthoester | Neat / TsOH (cat.) | 140°C / 5h | Imidazo[4,5-c]pyrazole | 60–75% |
References
1. Title: 1-methyl-1H-pyrazole-3,4-diamine dihydrochloride | 142109-60-2 - Sigma-Aldrich Source: sigmaaldrich.com URL:
2.[3] Title: ChemInform Abstract: A Facile Synthesis of Pyrazolo(3,4-b)pyrazines Source: researchgate.net URL:
3.[1] Title: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines Source: beilstein-journals.org URL:
4.[2] Title: Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade Source: scispace.com URL:
Sources
Application Note: Strategic Utilization of 1-Methyl-1H-pyrazole-3,4-diamine in Kinase Inhibitor Design
Abstract & Strategic Value
The 1-methyl-1H-pyrazole-3,4-diamine scaffold is a high-value heterocyclic building block used to synthesize purine bioisosteres . Its vicinal diamine motif allows for the rapid construction of fused bicyclic systems—most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyrazines .
These fused systems are "privileged scaffolds" in kinase drug discovery because they mimic the adenine ring of ATP. By presenting specific hydrogen bond donor/acceptor motifs to the kinase hinge region, derivatives of this scaffold have proven effective in targeting Src, BTK, JAK, and CDK families.
This guide details the handling, stability, and synthetic protocols for transforming this diamine into potent kinase inhibitor cores.
Chemical Properties & Handling Protocols
Critical Warning: 1-Methyl-1H-pyrazole-3,4-diamine is electron-rich and prone to oxidation. Commercial sources typically supply the dihydrochloride salt (2HCl) , which is significantly more stable than the free base.
| Property | Specification | Application Note |
| CAS (Free Base) | 95849-82-6 | Unstable in air; darkens rapidly. |
| CAS (2HCl Salt) | 142109-60-2 | Stable solid. Hygroscopic. |
| Storage | -20°C, Desiccated | Store under Argon/Nitrogen. |
| Solubility | Water, DMSO, MeOH | Free base requires organic solvent; Salt requires aqueous/buffer. |
| Reactivity | Nucleophilic (N4 > N3) | N4 is more electron-rich; N3 is sterically adjacent to N-methyl. |
Handling Protocol: Free Base Generation
Do not isolate the free base unless necessary. For most cyclizations, generate it in situ.
-
Suspend the dihydrochloride salt in the reaction solvent (e.g., Ethanol, DMF).
-
Add 2.2 equivalents of a non-nucleophilic base (e.g., DIPEA, Et3N) or inorganic base (K2CO3).
-
Stir for 15 minutes under inert atmosphere before adding electrophiles.
Synthetic Utility: The "Purine Mimic" Pathway
The most direct application of this diamine is the synthesis of pyrazolo[3,4-d]pyrimidines . This scaffold is isosteric with purine (adenine) but lacks the N7 nitrogen, often improving metabolic stability while retaining hinge-binding capability.
Mechanism of Action (Hinge Binding)
The pyrazolo[3,4-d]pyrimidine core binds to the ATP pocket. The N1-methyl group projects into the solvent or ribose pocket, while the C4-substituent (introduced later) interacts with the "gatekeeper" residue.
Figure 1: Abstract representation of the hinge-binding interaction mode.
Detailed Experimental Protocol
Target: Synthesis of 4-Anilino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Core)
This protocol describes a robust 3-step sequence:
-
Cyclization to form the pyrimidinone.
-
Chlorination to activate the core.
-
SNAr Coupling to introduce the specificity element (aniline).
Step 1: Cyclization to Pyrazolo[3,4-d]pyrimidin-4-one
Reaction type: Condensation / Ring Closure
-
Reagents: 1-Methyl-1H-pyrazole-3,4-diamine 2HCl (1.0 eq), Urea (5.0 eq).
-
Solvent: None (Melt) or Diglyme (high boiling).
-
Conditions: 180–200°C, 4 hours.
Procedure:
-
Mix the diamine salt and urea intimately in a round-bottom flask.
-
Heat the mixture to 190°C. The urea melts, acting as both solvent and reagent. Ammonia gas evolves (use a trap).
-
The melt solidifies as the product forms.
-
Cool to 80°C, add water, and sonicate.
-
Filter the solid precipitate (product). Wash with water and cold ethanol.
-
Yield Expectation: 70–85%.
-
QC: LCMS (M+H), 1H NMR (DMSO-d6) shows loss of amine peaks and appearance of amide NH (~12 ppm).
Step 2: Chlorination (Activation)
Reaction type: Deoxychlorination
-
Reagents: Step 1 Product (1.0 eq), POCl3 (Phosphorus Oxychloride, excess), N,N-Dimethylaniline (catalytic).
-
Conditions: Reflux (105°C), 4–6 hours.
Procedure:
-
Suspend the pyrimidinone in neat POCl3 (approx. 5-10 volumes).
-
Add catalytic N,N-dimethylaniline (accelerates reaction).
-
Reflux under anhydrous conditions (CaCl2 tube).
-
Critical Step: Monitor by TLC/LCMS. The starting material is polar; the product (4-chloro) is non-polar.
-
Evaporate excess POCl3 under reduced pressure.
-
Pour residue onto crushed ice (carefully! Exothermic hydrolysis).
-
Extract immediately with DCM or EtOAc. (Do not let the aqueous solution stand too long or the chloride will hydrolyze back).
-
Yield Expectation: 60–80%.
Step 3: SNAr Coupling (The "Kinase Specificity" Step)
Reaction type: Nucleophilic Aromatic Substitution
-
Reagents: 4-Chloro-intermediate (1.0 eq), Substituted Aniline (1.1 eq) (e.g., 3-bromoaniline for Src/EGFR models), Isopropanol (solvent).
-
Conditions: Reflux, 2–12 hours.
Procedure:
-
Dissolve the 4-chloro intermediate in Isopropanol (IPA).
-
Add the specific aniline.
-
Heat to reflux. The reaction is usually autocatalytic (HCl generated catalyzes the substitution).
-
The product often precipitates as the HCl salt upon cooling.
-
Filter and wash with cold IPA/Ether.
-
Yield Expectation: 80–95%.
Visualization of Synthetic Workflow
Figure 2: Step-by-step synthetic workflow from diamine precursor to active inhibitor.
Alternative Route: Pyrazolo[3,4-b]pyrazines
While less common than the pyrimidine route, reacting the diamine with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields the pyrazolo[3,4-b]pyrazine core.
-
Reagents: Diamine + Glyoxal (40% aq) in Ethanol.
-
Utility: This scaffold has been identified in inhibitors of SHP2 and CHK1 kinases.
-
Note: This reaction is generally milder (room temperature to 60°C) compared to the urea melt.
Quality Control & Validation
| Analytical Method | Expected Result (Pyrazolo[3,4-d]pyrimidine) |
| 1H NMR | C6-Proton: Singlet around 8.0–8.5 ppm (characteristic of the pyrimidine ring). N-Methyl: Singlet around 4.0 ppm. |
| LCMS | Step 1: Mass = MW(Diamine) + 26 (Carbonyl insertion). Step 2: Mass shows characteristic Chlorine isotope pattern (3:1 ratio for M:M+2). |
| TLC | Step 1 Product: Low Rf (very polar). Step 2 Product: High Rf (non-polar). |
References
-
BenchChem. "Synthesis of pyrazolo[1,5-a]pyrimidines from methyl 3-amino-1H-pyrazole-4-carboxylate." BenchChem Technical Guides. Link
-
MDPI. "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines." Molecules, 2022.[1] Link
-
National Institutes of Health (NIH). "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Royal Society of Chemistry (RSC). "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors." RSC Advances. Link
-
Sigma-Aldrich. "1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride Product Specification." Link
-
Taylor & Francis. "Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
Application Notes and Protocols for the Synthesis of Schiff Bases from 1-methyl-1H-pyrazole-3,4-diamine
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Pyrazole-Diamines in Schiff Base Synthesis
The condensation reaction between a primary amine and a carbonyl compound to form a Schiff base, or azomethine, is a cornerstone of synthetic chemistry.[1][2] These imine-containing molecules are not merely synthetic curiosities; they are privileged scaffolds in medicinal chemistry, catalysis, and materials science, owing to the versatile coordination properties of the C=N bond.[3][4][5] The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a particularly valuable component in drug design, known to be present in a range of therapeutic agents.[6][7][8][9]
This guide focuses on 1-methyl-1H-pyrazole-3,4-diamine , a highly functionalized building block. Its unique structure, featuring two adjacent amino groups with distinct electronic environments on a methylated pyrazole core, offers a platform for synthesizing novel mono- or di-Schiff bases with significant potential for creating complex ligands, bioactive molecules, and functional materials.[6][7] This document provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, characterization techniques, and troubleshooting for the successful synthesis of Schiff bases derived from this versatile diamine.
Part 1: Mechanistic Insights and Reaction Control
The formation of a Schiff base is a reversible, pH-dependent nucleophilic addition-elimination reaction.[1][2] Understanding the mechanism is critical for optimizing reaction conditions and achieving high yields of the desired product.
The Two-Step Reaction Pathway
The reaction proceeds through two principal stages:
-
Nucleophilic Addition: The lone pair of electrons on the primary amine nitrogen initiates a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a transient, unstable tetrahedral intermediate known as a carbinolamine.[2]
-
Dehydration (Elimination): The carbinolamine is then protonated, typically by an acid catalyst, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of the stable carbon-nitrogen double bond (imine).[2]
The Critical Role of pH
Reaction control is a delicate balance of pH.[2]
-
Low pH (Highly Acidic): While acid catalyzes the dehydration step, excessive acidity will protonate the starting amine. This renders the amine non-nucleophilic, effectively halting the initial addition step and slowing or stopping the reaction.[2]
-
High pH (Basic): In basic conditions, the amine is fully deprotonated and highly nucleophilic. However, the dehydration of the carbinolamine intermediate, which requires protonation of the hydroxyl group, becomes the rate-limiting step.
-
Optimal pH: The reaction rate is maximized at a mildly acidic pH (typically 4-6). At this pH, there is a sufficient concentration of free amine to initiate the reaction, while also having enough acid present to effectively catalyze the dehydration of the carbinolamine intermediate.[2] A common and effective method is to use an alcohol as the solvent with a catalytic amount of glacial acetic acid.[1]
Caption: Figure 1: General Mechanism of Acid-Catalyzed Schiff Base Formation.
Reactivity of 1-methyl-1H-pyrazole-3,4-diamine
The two amino groups on the pyrazole ring exhibit different nucleophilicity due to the electronic influence of the ring nitrogens and the N-methyl group. The 3-amino group is generally considered more nucleophilic than the 4-amino group. This differential reactivity can be exploited to achieve selective mono-condensation by using a 1:1 molar ratio of the diamine to the carbonyl compound. To form the di-Schiff base, a molar ratio of at least 1:2 (diamine:carbonyl) is required, often with more forcing conditions (e.g., higher temperature or longer reaction time).
Part 2: Experimental Protocols
These protocols are designed to be robust starting points for the synthesis of both mono- and di-Schiff bases from 1-methyl-1H-pyrazole-3,4-diamine.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 1-methyl-1H-pyrazole-3,4-diamine | Round-bottom flasks |
| Aldehyde or Ketone of interest | Magnetic stirrer and stir bars |
| Absolute Ethanol (or Methanol) | Reflux condenser |
| Glacial Acetic Acid (Catalyst) | Heating mantle or oil bath |
| Dichloromethane (for extraction) | Buchner funnel and filter paper |
| Anhydrous Magnesium Sulfate | Thin Layer Chromatography (TLC) plates |
| Solvents for Recrystallization | Rotary evaporator |
| Deuterated solvents for NMR | Melting point apparatus |
General Protocol for Schiff Base Synthesis
This procedure can be adapted for either mono- or di-condensation by adjusting the stoichiometry as indicated.
Caption: Figure 2: Experimental workflow for Schiff base synthesis.
Step-by-Step Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazole-3,4-diamine (1.0 eq) in absolute ethanol (approx. 15-20 mL per mmol of diamine).
-
Addition of Carbonyl Compound: To the stirring solution, add the desired aldehyde or ketone.
-
For mono-Schiff base : Add 1.0 to 1.1 equivalents of the carbonyl compound.
-
For di-Schiff base : Add 2.0 to 2.2 equivalents of the carbonyl compound.[10]
-
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. This acts as a catalyst to facilitate the dehydration step.[1][11]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (for ethanol, approx. 80°C). The reaction time can vary from 2 to 6 hours.[12]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). A new spot corresponding to the product should appear, while the spots for the starting materials diminish.
-
Isolation:
-
Method A (Precipitation): Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath. In many cases, the Schiff base product will precipitate out of the solution.[12] Collect the solid by vacuum filtration, washing with a small amount of cold ethanol to remove soluble impurities.
-
Method B (Work-up): If no precipitate forms, evaporate the solvent using a rotary evaporator. Dissolve the resulting residue in an organic solvent like dichloromethane and wash with water. To remove unreacted aldehyde, wash the organic layer with a saturated aqueous solution of sodium metabisulfite.[12] Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
-
Purification:
-
Recrystallization: This is the most common and effective method.[13] Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is unsuccessful, purify the product using column chromatography. Neutral alumina is often preferred over silica gel, as the acidic nature of silica can sometimes cause hydrolysis of the imine bond.[13]
-
Part 3: Product Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base.
| Technique | Purpose & Expected Observations |
| Melting Point | Determine the purity of the compound. A sharp, defined melting point range is indicative of high purity.[1] |
| FTIR Spectroscopy | Structural confirmation. Key signals include the disappearance of the aldehyde/ketone C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹), and the appearance of a strong C=N (imine) stretch (~1600-1650 cm⁻¹).[14][15] |
| ¹H NMR | Structural confirmation. Look for the characteristic singlet for the azomethine proton (-N=CH -) which typically appears in the δ 8.0-9.0 ppm range for aldimines. The disappearance of the aldehyde proton signal (~δ 9-10 ppm) is also a key indicator.[15] |
| ¹³C NMR | Structural confirmation. The azomethine carbon (-C =N-) will appear in the δ 160-170 ppm region.[10] |
| Mass Spectrometry | Molecular weight confirmation. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base.[3] |
Part 4: Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient reaction time or temperature. 2. Catalyst is inactive or absent. 3. Amine is protonated (pH too low). | 1. Increase reflux time and monitor by TLC until starting material is consumed. 2. Ensure a catalytic amount of fresh acid (e.g., acetic acid) is added. 3. Avoid strong, non-volatile acids. Use a milder catalyst. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Product has a low melting point. | 1. Attempt purification by column chromatography.[13] 2. If pure, try triturating with a non-polar solvent like hexanes to induce solidification. |
| Hydrolysis of Product | 1. Exposure to moisture during work-up or storage. 2. Use of acidic silica gel for chromatography. | 1. Ensure all solvents are dry and store the final product in a desiccator.[13] 2. Use neutral alumina for chromatography or add a small amount of triethylamine to the eluent when using silica gel.[13] |
| Unreacted Aldehyde in Final Product | 1. Aldehyde has similar polarity to the Schiff base, making separation difficult. 2. Incomplete reaction. | 1. During work-up, wash the organic solution with a saturated sodium metabisulfite solution to selectively remove the aldehyde as a water-soluble adduct.[12] 2. Drive the reaction to completion by using a slight excess of the diamine or by removing water as it forms (e.g., with a Dean-Stark apparatus). |
Part 5: Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Chemical Handling: Aldehydes can be irritants and sensitizers. Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
References
-
ResearchGate. (2024). How to purify Schiff base product? Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. PMC. Available at: [Link]
-
Manwa, D. (n.d.). Effect of Solvent on the Formation of Transition Metal Complexes of Tridentate Schiff Base. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
- Kumar, R., et al. (2018). Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes of Cu(II), Ni(II) and Co(II). Journal of Saudi Chemical Society.
-
Kumar, A., et al. (2021). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. Available at: [Link]
- Hameed, A., et al. (2023). Simple Techniques for The Synthesis and Evaluation of Schiff Bases. International Journal of Pharmaceutical and Bio-Medical Science.
-
Creighton, D. J., & Dolphin, D. (1976). Configurational, conformational, and solvent effects on the reduction of a Schiff base by reduced pyridine nucleotide analogs. PubMed. Available at: [Link]
- Patel, S. P., et al. (2013). Design and Spectral Studies of Novel Schiff Base derived from Pyrazole. Journal of Chemical and Pharmaceutical Research.
-
Kumar, A., et al. (2021). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PMC. Available at: [Link]
- Devi, P., & Singh, K. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience.
- Wang, X. (n.d.).
- Chavan, S. B., et al. (2010). Synthesis of New Bis-Schiff bases via environmentally benign grindstone technique. Der Pharma Chemica.
-
Mondal, B., et al. (2021). Asynchronous Double Schiff Base Formation of Pyrazole Porous Polymers for Selective Pd Recovery. PMC. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Schiff Base yield Reaction conditions. Available at: [Link]
-
IntechOpen. (2022). Overview of Schiff Bases. Available at: [Link]
- Liu, Y., et al. (2023). Solvent recrystallization route to rapid synthesis of Schiff base polymers. DOI.
-
Al-Masoudi, N. A., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PubMed. Available at: [Link]
- Semantic Scholar. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti.
- Semantic Scholar. (n.d.).
- Al-Hamdani, A. A. S. (n.d.). Synthesis and Characterization of Schiff Base Ligands and Their Palladium(II) Complexes.
-
ResearchGate. (2025). Design, synthesis and application of pyrazole-based Schiff base chitosan hybrids for Cu(II) removal and antibacterial inhibition. Available at: [Link]
- Bekircan, O., et al. (2011). Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry.
- TSI Journals. (2010). Organic CHEMISTRY.
-
PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Available at: [Link]
-
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available at: [Link]
- RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
- Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
-
ResearchGate. (n.d.). Synthesis of Pyrazole fused Schiff base derivatives. Available at: [Link]
- Asian Journal of Research in Chemistry. (n.d.). Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity.
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
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ResearchGate. (2011). Reactivity of 1-methylisoquinoline synthesis of pyrazolyl triazoloisoquinoline and thia-diazolyl isoquinoline derivatives. Available at: [Link]
- Sciforum. (n.d.).
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PMC. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Available at: [Link]
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MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]
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Application Note: Advanced Synthesis of Purine Analogs (Pyrazolo[3,4-d]pyrimidines) via Diaminopyrazole Precursors
Introduction & Mechanistic Rationale
Purine isosteres are foundational scaffolds in modern drug discovery, acting as critical modulators of enzymes, receptors, and transporters. Among these, pyrazolo[3,4-d]pyrimidines (8-aza-7-deazapurines) are highly prized for their ability to mimic the purine core while offering unique vectors for structural functionalization. These analogs have demonstrated profound efficacy as ATP-competitive kinase inhibitors and anti-leukemic agents [1][2].
This application note details a robust, chromatography-free protocol for synthesizing N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines. By leveraging a microwave-assisted three-component reaction, this methodology overcomes the high activation energy barriers of traditional multi-step cyclizations, ensuring high yields and exceptional purity.
Precursor Selection & Structural Isomerism
Causality in Precursor Design: In heterocyclic nomenclature, unsubstituted 3,4-diaminopyrazoles are classically utilized to generate pyrazolo[3,4-b]pyrazines. However, to synthesize the premier purine isosteres—pyrazolo[3,4-d]pyrimidines—the optimal precursors are 3,5-diaminopyrazole-4-carbonitriles [3][4]. The adjacent positioning of the amino group at C5 and the strongly electron-withdrawing nitrile group at C4 provides the perfect thermodynamic setup for cyclization.
When reacted with an orthoester (acting as the C-1 synthon) and a primary amine, the C5-amine first condenses to form a formamidine intermediate. Subsequent intramolecular nucleophilic attack by the primary amine onto the C4-nitrile carbon closes the pyrimidine ring, yielding the highly functionalized 3,4-diaminopyrazolo[3,4-d]pyrimidine scaffold[2].
Microwave-assisted three-component synthesis workflow for pyrazolo[3,4-d]pyrimidines.
Experimental Protocol: Microwave-Assisted Three-Component Reaction
Reagents and Equipment
-
Precursor: 5-amino-3-(phenylamino)-1H-pyrazole-4-carbonitrile (1.0 mmol)
-
Reagents: Trimethyl orthoformate (1.5 mmol), Primary Amine (e.g., p-toluidine, 1.2 mmol)
-
Solvent: Anhydrous Toluene (3.0 mL)
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover SP) with 10 mL sealed pressure vials.
Step-by-Step Methodology
-
Reaction Assembly: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 1.0 mmol of the diaminopyrazole precursor, 1.2 mmol of the primary amine, and 1.5 mmol of trimethyl orthoformate.
-
Solvent Addition: Suspend the mixture in 3.0 mL of anhydrous toluene. Mechanistic Insight: Toluene is selected because its non-polar nature and high boiling point allow the sealed vessel to safely reach 200 °C. This provides the intense thermal energy required to drive the cyclization while shifting the equilibrium via the generation of methanol byproducts[5].
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in the microwave reactor at 200 °C for exactly 35 minutes under continuous stirring (closed-vessel mode, max power 300 W, pressure limit 250 psi)[5].
-
Cooling and Precipitation: Allow the vessel to cool to room temperature (via forced air cooling). The product typically precipitates directly from the toluene mixture as it cools.
-
Chromatography-Free Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with cold toluene (2 × 2 mL) and cold ethanol (2 × 2 mL) to remove unreacted orthoester and residual amine.
-
Drying: Dry the solid in vacuo at 60 °C for 4 hours to yield the pure 3,4-diaminopyrazolo[3,4-d]pyrimidine.
Quality Control & Self-Validation
To ensure the protocol is a self-validating system, perform the following immediate checks:
-
FTIR Spectroscopy: Analyze the crude precipitate. The complete disappearance of the sharp nitrile (C≡N) stretching band at ~2200 cm⁻¹ is the primary indicator that the intramolecular cyclization into the pyrimidine ring has successfully occurred.
-
¹H NMR (DMSO-d6): Look for the appearance of a highly deshielded singlet around δ 8.20–8.50 ppm. This corresponds to the newly formed C6-proton of the pyrimidine ring, confirming the assembly of the purine isostere [6].
Quantitative Optimization Data
The parameters of this multi-component reaction heavily dictate the yield and purity. Table 1 summarizes the causality of condition screening, demonstrating why high-temperature microwave irradiation in toluene is the authoritative standard.
| Entry | Solvent | Heating Method | Temp (°C) | Time (min) | Yield (%) | Mechanistic Observation |
| 1 | Ethanol | Conventional Reflux | 78 | 720 | 22% | Incomplete formamidine cyclization; low thermal energy. |
| 2 | DMF | Microwave | 180 | 30 | 62% | Better cyclization, but product isolation required chromatography. |
| 3 | Solvent-Free | Microwave | 200 | 35 | 55% | Substrate charring and poor mass transfer observed. |
| 4 | Toluene | Microwave | 200 | 35 | 88% | Optimal. Product precipitates cleanly upon cooling. |
Biological Applications & Downstream Workflows
Once synthesized, these purine analogs are immediately applicable in high-throughput screening assays for oncology and multidrug resistance profiling. Table 2 outlines the proven pharmacological profiles of pyrazolo[3,4-d]pyrimidines synthesized via this route.
| Target / Cell Line | Assay Type | Potency Metric | Key Structural Feature |
| Jurkat T Cells | In vitro Anti-leukemic | GI₅₀ = 0.5 µM | N3,N4-disubstituted diaminopyrazolo core |
| EGFR / Src Kinases | Kinase Inhibition | IC₅₀ < 10 nM | 4-anilino substitution mimicking ATP adenine |
| MRP4 (ABCC4) | Efflux Inhibition | 25 µM (Complete Reversal) | 6-oxopurine isostere configuration |
Because these compounds are isosteric to adenine, they readily insert into the ATP-binding pockets of overactive kinases. The diagram below illustrates the downstream signaling arrest caused by these analogs in target cancer cells.
Mechanism of action for pyrazolo[3,4-d]pyrimidine kinase inhibitors in cancer cells.
References
-
Ng, J. H., Lim, F. P. L., Tiekink, E. R. T., & Dolzhenko, A. V. (2023). "3,4-Diaminopyrazolo[3,4-d]pyrimidines: a new three-component microwave-assisted synthesis and anti-leukemic properties." Organic & Biomolecular Chemistry, 21(16), 3432-3446.[Link]
-
Kandeel, M. M., et al. (2012). "Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives." Scientia Pharmaceutica, 80(3), 531–545.[Link]
-
Tan, T. M. C., et al. (2007). "Traceless Solid-Phase Synthesis and Biological Evaluation of Purine Analogs as Inhibitors of Multidrug Resistance Protein 4." Journal of Combinatorial Chemistry, 9(2), 210-218.[Link]
-
El Hafi, M., et al. (2024). "Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations." Molecules, 29(21), 5020.[Link]
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Application Notes & Protocols: Strategic Acylation of 1-Methyl-1H-pyrazole-3,4-diamine for Pharmaceutical Scaffolding
Abstract
This technical guide provides a comprehensive overview of the reaction conditions for the acylation of 1-methyl-1H-pyrazole-3,4-diamine, a critical building block in contemporary drug discovery. The strategic introduction of acyl groups onto this diamine scaffold is a key step in the synthesis of a multitude of biologically active compounds. This document elucidates the underlying chemical principles governing selectivity, provides detailed experimental protocols for both mono- and di-acylation, and offers practical insights for researchers in medicinal chemistry and process development.
Introduction: The Significance of Acylated Pyrazole Diamines
1-Methyl-1H-pyrazole-3,4-diamine is a versatile heterocyclic intermediate. The presence of two adjacent, nucleophilic amino groups on the pyrazole core allows for the construction of complex molecular architectures, particularly fused-ring systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are prevalent in kinase inhibitors and other therapeutic agents. The acylation of one or both amino groups serves two primary purposes: to introduce specific functionalities that modulate the pharmacological profile of the final compound and to act as a directing group or protecting group for subsequent chemical transformations. Understanding and controlling the acylation of this diamine is therefore of paramount importance for the efficient synthesis of novel pharmaceutical candidates.
Foundational Principles of Acylation
The acylation of 1-methyl-1H-pyrazole-3,4-diamine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of an amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of a leaving group, resulting in the formation of a stable amide bond.
Regioselectivity: A Tale of Two Amines
A key challenge in the acylation of 1-methyl-1H-pyrazole-3,4-diamine is achieving selective acylation at either the 3- or 4-position amino group. The two amino groups exhibit different nucleophilicities due to their distinct electronic environments. The 3-amino group is positioned alpha to a ring nitrogen, which exerts an electron-withdrawing effect, thereby reducing its nucleophilicity. Conversely, the 4-amino group is less influenced by the ring nitrogens and is therefore expected to be the more nucleophilic and kinetically favored site for acylation.
This inherent difference in reactivity can be exploited to achieve selective mono-acylation, particularly under controlled conditions with less reactive acylating agents.[1]
The Role of the Acylating Agent and Stoichiometry
The choice and amount of the acylating agent are critical determinants of the reaction outcome.
-
Acyl Halides (e.g., Acetyl Chloride, Benzoyl Chloride): These are highly reactive acylating agents that will readily acylate both amino groups, especially when used in excess. They are the reagents of choice for exhaustive di-acylation.
-
Acid Anhydrides (e.g., Acetic Anhydride): These are moderately reactive and offer better control for selective mono-acylation. By carefully controlling the stoichiometry (e.g., using one equivalent or slightly less of the anhydride relative to the diamine), the more reactive 4-amino group can be selectively acylated.[2][3]
The Necessity of a Base
When using acyl halides, a base is required to neutralize the hydrogen halide (e.g., HCl) byproduct, which would otherwise protonate the starting diamine and shut down the reaction. Common choices include tertiary amines like triethylamine or pyridine. Pyridine can also serve as the solvent.[4] For acylations with anhydrides, a base is also beneficial to drive the reaction to completion, although the reaction can proceed without it.
Experimental Protocols
The following protocols are representative methods for the selective mono-acylation and exhaustive di-acylation of 1-methyl-1H-pyrazole-3,4-diamine. Researchers should note that optimization of these conditions for specific acyl groups may be necessary.
Protocol 1: Selective Mono-Acetylation at the 4-Amino Position
This protocol is designed to favor the formation of N-(4-amino-1-methyl-1H-pyrazol-3-yl)acetamide by leveraging the higher nucleophilicity of the 4-amino group and controlling the stoichiometry of the acylating agent.
Materials:
-
1-Methyl-1H-pyrazole-3,4-diamine
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-pyrazole-3,4-diamine (1.0 eq) in a mixture of anhydrous DCM and pyridine (10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (0.95 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the mono-acylated product.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove excess acetic acid and pyridine) and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the mono-acylated product from any unreacted starting material and di-acylated byproduct.
Protocol 2: Exhaustive Di-acylation with an Acyl Chloride
This protocol aims for the complete acylation of both amino groups to yield a di-acylated product.
Materials:
-
1-Methyl-1H-pyrazole-3,4-diamine
-
Acyl Chloride (e.g., Benzoyl Chloride) (2.2 eq)
-
Triethylamine (TEA) or Pyridine (anhydrous) (3.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1-methyl-1H-pyrazole-3,4-diamine (1.0 eq) in anhydrous DCM.
-
Add triethylamine (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate dropping funnel, dissolve the acyl chloride (2.2 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and mono-acylated intermediate.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude di-acylated product can be purified by recrystallization or column chromatography.
Summary of Reaction Conditions
| Parameter | Selective Mono-acylation | Exhaustive Di-acylation |
| Acylating Agent | Acid Anhydride (e.g., Acetic Anhydride) | Acyl Chloride (e.g., Benzoyl Chloride) |
| Stoichiometry (Agent) | 0.9 - 1.0 equivalents | > 2.0 equivalents |
| Base | Pyridine (can also be solvent) | Triethylamine or Pyridine |
| Solvent | Aprotic (e.g., DCM, THF, Dioxane) | Aprotic (e.g., DCM, THF) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Primary Product | Mono-acylated at the 4-amino position | Di-acylated product |
Visualizing the Workflow and Transformation
Caption: General acylation pathways for 1-methyl-1H-pyrazole-3,4-diamine.
Caption: Generalized experimental workflow for the acylation protocol.
Field-Proven Insights and Troubleshooting
-
Controlling Exotherms: The acylation of amines is often exothermic. Slow, dropwise addition of the acylating agent at low temperatures (0 °C) is crucial to prevent side reactions and ensure selectivity.
-
Moisture Sensitivity: Acyl halides and anhydrides are sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is highly recommended to prevent hydrolysis of the reagents, which would lower the yield.
-
Purification Challenges: The polarity difference between the starting diamine, the mono-acylated product, and the di-acylated product is usually sufficient for separation by silica gel chromatography. A gradient elution system (e.g., from pure DCM to DCM with a small percentage of methanol) is often effective.
-
Alternative Acylating Agents: For particularly sensitive substrates or when high selectivity is paramount, specialized acyl transfer reagents can be employed.[5][6]
-
Confirmation of Regioselectivity: The exact position of mono-acylation should be confirmed unambiguously using 2D NMR techniques such as HMBC and NOESY experiments.[3]
References
-
Pramanik, A. (2008). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar. Available at: [Link]
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Kusakiewicz-Dawid, A., et al. (2007). The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate. Chemical & Pharmaceutical Bulletin, 55(5), 747-752. Available at: [Link]
-
Runner, M. A., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Chemical Science, 8(10), 7152-7159. Available at: [Link]
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Naimi, Z., et al. (2015). SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**. Oriental Journal of Chemistry, 31(3), 1549-1554. Available at: [Link]
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GlycoPODv2 (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available at: [Link]
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Kusakiewicz-Dawid, A., et al. (2007). The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Academia.edu. Available at: [Link]
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Sher, M., et al. (2016). Acid Catalyzed Solvent Free Synthesis of New 1-Acyl-4-benzhydryl Substituted Pyrazoles. Journal of the Chemical Society of Pakistan, 38(06). Available at: [Link]
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Rasmussen, M. F., et al. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development, 26(4), 1194-1202. Available at: [Link]
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Wang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1735. Available at: [Link]
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Koidan, G., et al. (2024). Diaminomethylation of Pyrazoles. European Journal of Organic Chemistry, 27(32). Available at: [Link]
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Geronikaki, A., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2014(4), 11-23. Available at: [Link]
-
Runner, M. A., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. PMC. Available at: [Link]
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Koidan, G., et al. (2024). Diaminomethylation of Pyrazoles. Mendeley. Available at: [Link]
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Kurteva, V. B., & Petrova, M. A. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. Journal of Chemical Education, 91(6), 926-930. Available at: [Link]
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Korkusuz, E., et al. (2010). Reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates. Turkish Journal of Chemistry, 34(6), 859-868. Available at: [Link]
-
Alam, M. M. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available at: [Link]
-
Patil, V. D., et al. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. Available at: [Link]
-
Geronikaki, A., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reacti. Semantic Scholar. Available at: [Link]
-
El Assri, E., et al. (2025). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl: Insights from Electrochemical Analysis, DFT, and MD Simulations. ACS Omega. Available at: [Link]
-
Koldan, G. A., et al. (2020). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. Available at: [Link]
-
Bakulina, O., et al. (2019). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. ResearchGate. Available at: [Link]
-
Bakulina, O., et al. (2020). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. PMC. Available at: [Link]
-
Zhang, J., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. Available at: [Link]
-
Al-Etaibi, A. M., et al. (2012). A Facile Synthesis of New Monoazo Disperse Dyes Derived from 4-Hydroxyphenylazopyrazole-5-amines: Evaluation of Microwave Assisted Dyeing Behavior. Molecules, 17(11), 13589-13603. Available at: [Link]
-
El-Reedy, A. A. M., et al. (2009). Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. Chinese Journal of Chemistry, 22(12), 1449-1454. Available at: [Link]
- EP3231792A1 - Method for the preparation of a mixture of n-((3-methyl-1h-pyrazole-1-yl)methyl ... - Google Patents.
-
El-Faham, A., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 234. Available at: [Link]
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The Ascending Role of 1-Methyl-1H-pyrazole-3,4-diamine in Advanced Oxidative Hair Coloration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of cosmetic science, the demand for novel hair coloring agents that offer vibrant, long-lasting color while maintaining a favorable safety profile is paramount. Among the promising candidates, 1-methyl-1H-pyrazole-3,4-diamine has emerged as a key precursor for oxidative hair dyes, offering a versatile platform for a wide spectrum of shades. This technical guide provides an in-depth exploration of this compound, from its synthesis to its application in sophisticated hair dye formulations, grounded in scientific principles and practical methodologies.
Introduction: The Chemistry of Oxidative Hair Dyes
Permanent hair coloring, also known as oxidative dyeing, is a chemical process that permanently alters the color of hair fibers. This process involves the use of dye precursors—small, colorless molecules that penetrate the hair shaft—which then undergo oxidation and coupling reactions to form larger, colored molecules that are trapped within the hair structure.[1] The key components of an oxidative hair dye system are:
-
Primary Intermediates (Developers): These are aromatic compounds, typically para-substituted diamines or aminophenols, that are oxidized to form reactive intermediates.
-
Couplers (Color Modifiers): These are aromatic compounds, often meta-substituted, that react with the oxidized primary intermediates to form a variety of colored dye molecules.
-
Oxidizing Agent: Commonly hydrogen peroxide, this agent initiates the dyeing process by oxidizing the primary intermediates and also lightens the natural hair pigment.
-
Alkalizing Agent: Ammonia or monoethanolamine is used to raise the pH, which swells the hair cuticle, allowing the dye precursors to penetrate the cortex.
The final hair color is determined by the specific combination of primary intermediates and couplers used in the formulation.
1-Methyl-1H-pyrazole-3,4-diamine: A Modern Precursor
1-Methyl-1H-pyrazole-3,4-diamine belongs to the pyrazole class of heterocyclic compounds, which have gained significant attention in various fields, including pharmaceuticals and, more recently, cosmetics.[2] As a primary intermediate in oxidative hair dyes, it offers several advantages, including the ability to produce a range of vibrant and stable colors, particularly in the red and violet spectrum.[3]
Chemical and Physical Properties
The dihydrochloride salt of 1-methyl-1H-pyrazole-3,4-diamine is a solid with the empirical formula C₄H₁₀Cl₂N₄ and a molecular weight of 185.06 g/mol . Its structure features a five-membered pyrazole ring with two adjacent amino groups at the 3 and 4 positions and a methyl group at the 1-position of the ring.
| Property | Value | Source |
| Molecular Formula | C₄H₁₀Cl₂N₄ (dihydrochloride) | |
| Molecular Weight | 185.06 g/mol (dihydrochloride) | |
| Form | Solid | |
| InChI Key | VZQLCVRAKGSMQM-UHFFFAOYSA-N |
Synthesis of 1-Methyl-1H-pyrazole-3,4-diamine: A Two-Step Approach
A common and effective method for the synthesis of 1-methyl-1H-pyrazole-3,4-diamine involves a two-step process starting from a suitable pyrazole precursor. This process typically includes a nitration step followed by a reduction of the nitro group to an amine.
Step 1: Nitration of a Pyrazole Precursor
The synthesis often begins with a commercially available or synthesized 1-methyl-1H-pyrazol-3-amine. The pyrazole ring is activated towards electrophilic aromatic substitution, and nitration can be achieved using standard nitrating agents.
Protocol: Synthesis of 1-Methyl-4-nitro-1H-pyrazol-3-amine
Materials:
-
1-Methyl-1H-pyrazol-3-amine
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated sulfuric acid to 1-methyl-1H-pyrazol-3-amine.
-
While maintaining the temperature below 10°C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 1-methyl-4-nitro-1H-pyrazol-3-amine.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Reduction of the Nitro Group
The nitro group of 1-methyl-4-nitro-1H-pyrazol-3-amine is then reduced to an amino group to yield the final product, 1-methyl-1H-pyrazole-3,4-diamine. Catalytic hydrogenation is a common and efficient method for this transformation.
Protocol: Synthesis of 1-Methyl-1H-pyrazole-3,4-diamine
Materials:
-
1-Methyl-4-nitro-1H-pyrazol-3-amine
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 1-methyl-4-nitro-1H-pyrazol-3-amine in methanol or ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 1-methyl-1H-pyrazole-3,4-diamine.
-
The product can be further purified if necessary.
Figure 1: Synthetic workflow for 1-methyl-1H-pyrazole-3,4-diamine.
Application in Oxidative Hair Dye Formulations
1-Methyl-1H-pyrazole-3,4-diamine serves as a primary intermediate in oxidative hair dye formulations. Its utility lies in its ability to couple with a variety of color modifiers to produce a wide range of shades.
Mechanism of Color Formation
The process of color formation begins with the oxidation of the primary intermediate, 1-methyl-1H-pyrazole-3,4-diamine, by an oxidizing agent like hydrogen peroxide in an alkaline medium. This oxidation generates a reactive di-imine intermediate. This highly reactive species then rapidly couples with a coupler molecule at an activated position. The resulting indo-dye is then further oxidized to form a stable, larger dye molecule that is locked within the hair shaft, resulting in a permanent color change.
Figure 2: General mechanism of oxidative hair dye formation.
Formulation Protocol: A Model Hair Dye Cream
This protocol outlines the preparation of a basic oxidative hair dye cream using 1-methyl-1H-pyrazole-3,4-diamine as the primary intermediate.
Part A: Dye Base Cream
| Ingredient | Function | Concentration (% w/w) |
| Cetearyl Alcohol | Emollient, Thickener | 10.0 |
| Ceteareth-20 | Emulsifier | 2.0 |
| Glyceryl Stearate | Emulsifier, Emollient | 1.5 |
| Propylene Glycol | Humectant, Solvent | 5.0 |
| 1-Methyl-1H-pyrazole-3,4-diamine | Primary Intermediate | 1.0 |
| Coupler (e.g., Resorcinol, m-Aminophenol) | Color Modifier | 0.5 - 1.5 |
| Sodium Sulfite | Antioxidant | 0.2 |
| EDTA | Chelating Agent | 0.1 |
| Ammonia (28%) or Monoethanolamine | Alkalizing Agent | to pH 9.5-10.5 |
| Deionized Water | Solvent | q.s. to 100 |
Procedure:
-
In a main vessel, heat the deionized water to 75-80°C.
-
Add and dissolve the propylene glycol, EDTA, and sodium sulfite.
-
In a separate vessel, melt the cetearyl alcohol, ceteareth-20, and glyceryl stearate at 75-80°C.
-
Add the oil phase to the water phase with constant stirring to form an emulsion.
-
Cool the emulsion to 40-45°C with continuous stirring.
-
In a separate beaker, dissolve the 1-methyl-1H-pyrazole-3,4-diamine and the chosen coupler in a small amount of warm water and propylene glycol.
-
Add the dye solution to the cream base and mix until uniform.
-
Adjust the pH to the desired range (9.5-10.5) using ammonia or monoethanolamine.
-
Add fragrance and any other desired additives.
-
Bring the batch to final weight with deionized water.
Part B: Developer Cream
| Ingredient | Function | Concentration (% w/w) |
| Hydrogen Peroxide (35%) | Oxidizing Agent | 17.1 (for 6% final concentration) |
| Cetearyl Alcohol | Emollient, Thickener | 2.0 |
| Ceteareth-20 | Emulsifier | 0.5 |
| Phosphoric Acid | Stabilizer | to pH 3.0-3.5 |
| Deionized Water | Solvent | q.s. to 100 |
Procedure:
-
Follow a similar emulsification procedure as for the dye base cream, adding the hydrogen peroxide and phosphoric acid to the cooled emulsion.
Application:
Immediately before use, mix the Dye Base Cream and the Developer Cream in a 1:1 ratio. Apply the mixture to the hair and allow it to process for 30-45 minutes. Rinse the hair thoroughly with water, followed by a shampoo and conditioner.
Expected Color Outcomes
The final shade achieved depends on the coupler used in conjunction with 1-methyl-1H-pyrazole-3,4-diamine. The following table provides a general guide to potential color outcomes.
| Coupler | Expected Color Range |
| Resorcinol | Brown to reddish-brown tones |
| m-Aminophenol | Magenta to red-violet tones |
| 2-Methylresorcinol | Reddish-brown to auburn tones |
| 1-Naphthol | Intense violet to blue-violet tones |
| 2,4-Diaminophenoxyethanol HCl | Blue to deep blue tones |
Safety and Regulatory Considerations
As with all cosmetic ingredients, the safety of 1-methyl-1H-pyrazole-3,4-diamine is of utmost importance. While specific comprehensive safety assessments for this exact molecule may be limited in the public domain, related pyrazole derivatives used in hair dyes have undergone evaluation. For instance, 1-hydroxyethyl-4,5-diamino pyrazole sulfate has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for use in oxidative hair dye formulations under present practices of use and concentration.[2] It is crucial for formulators to adhere to recommended use levels and to conduct thorough safety testing of their final products, including patch testing to assess the potential for skin sensitization.[4]
Conclusion and Future Perspectives
1-Methyl-1H-pyrazole-3,4-diamine represents a significant advancement in the field of oxidative hair colorants. Its ability to act as a versatile primary intermediate allows for the creation of a wide array of vibrant and lasting hair colors. The synthetic pathways are well-established, and its application in standard hair dye formulations is straightforward. As research continues, further exploration of novel couplers to be used in conjunction with this pyrazole derivative will undoubtedly expand the palette of achievable shades. Furthermore, ongoing safety assessments and a deeper understanding of the toxicological profiles of these molecules will be critical in ensuring their continued safe use in cosmetic products, meeting the demands of both consumers and regulatory bodies.
References
[3] Google Patents. (n.d.). Oxidation hair dye composition containinng diaminopyrazol derivatives and... US5061289A. Retrieved from
[2] Cosmetic Ingredient Review. (2015). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]
[1] Compound Interest. (2015, May 14). The Chemistry of Permanent Hair Dyes. Retrieved from [Link]
[4] Burnett, C. L., & Bergfeld, W. F. (2017). Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of hair dyes. International Journal of Toxicology, 36(5_suppl), 5S-43S. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US5766576A - Oxidation hair dye compositions containing 3,4,5-triaminopyrazole derivatives and 3,4,5-triaminopyrazole derivatives - Google Patents [patents.google.com]
- 4. Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Ring Closure of Pyrazole-3,4-diamines
Topic: Heterocyclic Ring Closure Methods with Pyrazole-3,4-diamines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers[1]
Abstract & Strategic Value
Pyrazole-3,4-diamines are "privileged scaffolds" in medicinal chemistry. They serve as the immediate precursors to several fused bicyclic systems—most notably pyrazolo[3,4-b]pyrazines and pyrazolo[3,4-d]pyrimidines . These fused systems are isosteres of purines and pteridines, making them critical in the design of ATP-competitive kinase inhibitors (e.g., CDK, GSK-3
This guide details the synthetic protocols for transforming pyrazole-3,4-diamines into these target heterocycles. It addresses the critical challenge of regioselectivity , governed by the electronic disparity between the N3 and N4 amino groups.[1]
Mechanistic Overview & Regiochemistry
The Nucleophilicity Differential
Successful ring closure depends on understanding the electronic environment of the pyrazole core.[1] In a typical 1-substituted-pyrazole-3,4-diamine:
-
N4-Amine (Enamine-like): The nitrogen at position 4 is electron-rich due to the ortho-effect of the N3-amine and the overall
-excessive nature of the pyrazole ring. It is generally the primary nucleophile . -
N3-Amine (Amidine-like): The nitrogen at position 3 is less nucleophilic, often requiring acid catalysis or higher temperatures to participate in condensation.
Reaction Pathways
The choice of electrophile dictates the ring size and topology.
-
1,2-Dicarbonyls
Pyrazolo[3,4-b]pyrazines (6-membered fused ring) -
1,1-Dielectrophiles (Urea, Formamide)
Pyrazolo[3,4-d]pyrimidines (6-membered fused ring) -
1,3-Dicarbonyls
Pyrazolo[4,3-e][1,4]diazepines (7-membered fused ring)
Figure 1: Divergent synthesis pathways from the pyrazole-3,4-diamine core.
Protocol A: Synthesis of Pyrazolo[3,4-b]pyrazines
This reaction involves the condensation of the diamine with 1,2-dicarbonyls. It is the most robust method for generating the pyrazine fusion.[1]
Materials
-
Substrate: 1-Phenyl-1H-pyrazole-3,4-diamine (or analogue).
-
Reagent: Benzil (for diphenyl derivative) or Glyoxal (40% aq.[1] solution).
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).[1]
-
Catalyst: Glacial Acetic Acid (if using EtOH).[1]
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of pyrazole-3,4-diamine in 10 mL of Ethanol.
-
Addition: Add 1.05 mmol (1.05 eq) of the 1,2-dicarbonyl compound (e.g., Benzil).
-
Note: If using Glyoxal, add dropwise to prevent polymerization.[1]
-
-
Catalysis: Add 0.5 mL of Glacial Acetic Acid.
-
Reflux: Heat the mixture to reflux (78–80 °C) with magnetic stirring.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The diamine spot (polar, low R_f) should disappear within 2–4 hours.[1]
-
Work-up:
-
Method A (Precipitation): Cool the reaction mixture to 0 °C. The product often crystallizes out.[1] Filter and wash with cold EtOH.[1]
-
Method B (Solvent Exchange): If no precipitate forms, concentrate the solvent to ~2 mL under reduced pressure, then add 10 mL of cold water to induce precipitation.[1]
-
-
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1][2]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete condensation due to steric bulk (e.g., Benzil). | Switch solvent to pure Glacial Acetic Acid and reflux at 118 °C. |
| Tarry Product | Oxidation of the diamine precursor. | Perform reaction under Nitrogen ( |
| Regio-isomers | Asymmetric 1,2-dicarbonyl used (e.g., phenylglyoxal). | Isomers are difficult to avoid.[1] Separate via Flash Chromatography (Silica, Hexane:EtOAc gradient).[1] |
Protocol B: Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol constructs the pyrimidine ring, mimicking the adenosine core.[1] The "One-Pot" Formamide method is preferred for its atom economy.
Materials
-
Substrate: Pyrazole-3,4-diamine.[3]
-
Reagent: Formamide (acts as both solvent and C1 donor).[1]
-
Additives: Ammonium formate (optional, enhances yield).[1]
Step-by-Step Procedure
-
Setup: Place 2.0 mmol of pyrazole-3,4-diamine in a pressure tube or round-bottom flask.
-
Reagent Addition: Add 5–8 mL of Formamide.
-
Thermal Cycle: Heat the mixture to 140–150 °C.
-
Critical: High temperature is required to drive the formation of the intermediate amidine and subsequent cyclization.
-
-
Duration: Stir for 6–12 hours. Monitor by LC-MS (Look for M+1 mass corresponding to +10 mass units from diamine if cyclizing with Formamide, -2H). Correction: Formamide adds one CH and loses NH3/H2O.[1] Net change is +C -2H (+10 Da is incorrect, net addition is CH, loss is NH3 + H2O? No, usually Formamide supplies the CH.[1] Diamine (R-NH2 + R-NH2) + Formamide (HCONH2) -> Pyrimidine ring. Net reaction: Diamine + Formic acid equivalent -> Ring + 2H2O. Mass change: +12 (C) + 1(H) - 3(H) = +10 is roughly correct for CH insertion replacing H2/NH3 loss).
-
Quenching: Cool to room temperature. Pour the reaction mixture into 50 mL of crushed ice/water.
-
Isolation: The product typically precipitates as a beige/white solid.[1] Filter and wash extensively with water to remove excess formamide.[1]
Alternative: Urea Fusion (for 4-oxo derivatives)
To synthesize the pyrazolo[3,4-d]pyrimidin-4-one (analogous to Hypoxanthine):
-
Mix Pyrazole-3,4-diamine (1 eq) and Urea (5 eq) in a mortar.
-
Heat the powder melt at 180 °C for 1 hour (solvent-free).
-
Dissolve the melt in hot 1N NaOH, filter, and re-precipitate with HCl.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct protocol based on the desired drug target profile.
Figure 2: Strategic workflow for scaffold selection and synthesis.
References
-
Hassan, A. S., et al. (2017).[1][4] "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study." Molecules, 22(5), 820.[1][4] [Link][1][4]
-
Quiroga, J., et al. (2008).[1] "Regioselective synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines." Journal of Heterocyclic Chemistry, 45(1). [Link][1]
-
El-Emary, T. I. (2006).[1] "Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyrazines." Journal of the Chinese Chemical Society, 53(2), 391-401.[1] [Link][1]
-
Aggarwal, R., et al. (2011).[1] "Synthetic approaches to pyrazolo[3,4-d]pyrimidines: A review." Bioorganic & Medicinal Chemistry, 19(12), 3757-3772.[1] [Link]
Sources
Preparation of 1-methyl-1H-pyrazole-3,4-diamine from 4-nitro-3-aminopyrazole
Application Note: Regioselective Synthesis of 1-Methyl-1H-pyrazole-3,4-diamine from 4-Nitro-3-aminopyrazole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Building block synthesis for kinase inhibitors, IRAK4 modulators, and advanced pharmaceutical intermediates[1].
Scientific Rationale & Mechanistic Causality
The preparation of 1-methyl-1H-pyrazole-3,4-diamine from 4-nitro-3-aminopyrazole (also referred to as 3-amino-4-nitropyrazole) presents a classic challenge in heterocyclic chemistry: regiocontrol .
Because the pyrazole ring is highly tautomeric, direct N-alkylation using methyl iodide (MeI) or dimethyl sulfate typically yields an inseparable mixture of N1 and N2 methylated isomers. To overcome this, we employ a Protection-Methylation-Deprotection sequence.
-
Steric and Electronic Shielding (Causality): By reacting the exocyclic C3-amine with trifluoroacetic anhydride (TFAA), we install a trifluoroacetamide group. This group is both sterically bulky and strongly electron-withdrawing. It effectively deactivates the adjacent N2 position, forcing the subsequent base-catalyzed methylation to occur exclusively at the less hindered N1 position.
-
Mild Deprotection: The trifluoroacetyl group can be selectively cleaved using mild basic hydrolysis (K₂CO₃ in aqueous methanol) without degrading the pyrazole core or reducing the nitro group[1].
-
Quantitative Reduction: Finally, the C4-nitro group is reduced to an amine via heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C). This provides a clean conversion to the target diamine without the harsh workups associated with dissolving metal reductions (e.g., Fe/HCl)[2].
Process Visualization
Figure 1: Regioselective 4-step synthesis workflow for 1-methyl-1H-pyrazole-3,4-diamine.
Experimental Methodologies
Step 1: Trifluoroacetylation (Regiodirecting Protection)
-
Charge a dry, argon-purged round-bottom flask with 4-nitro-3-aminopyrazole (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add pyridine (1.5 eq) and cool the suspension to 0 °C using an ice bath.
-
Add trifluoroacetic anhydride (TFAA, 1.2 eq) dropwise over 15 minutes to control the exothermic reaction.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Validation: Monitor by LC-MS. Upon completion, quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield 2,2,2-trifluoro-N-(4-nitro-1H-pyrazol-3-yl)acetamide.
Step 2: Regioselective N-Methylation
-
Dissolve the crude intermediate from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) followed by methyl iodide (MeI, 1.5 eq).
-
Stir the mixture at room temperature for 3 to 4 hours. The mild base deprotonates the pyrazole NH without prematurely cleaving the trifluoroacetamide.
-
Quench with ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry, and concentrate to afford 2,2,2-trifluoro-N-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetamide.
Step 3: Deprotection to 1-Methyl-4-nitro-1H-pyrazol-3-amine
-
Dissolve the N-methylated intermediate (8.5 g, 36 mmol) in a mixture of methanol (200 mL) and water (50 mL)[1].
-
Add K₂CO₃ (12.5 g, 89 mmol) and stir the reaction at room temperature for 24 hours[1].
-
Validation: The reaction is complete when the starting material mass disappears on LC-MS.
-
Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in ethyl acetate (150 mL), wash with water and brine, dry over anhydrous sodium sulfate, and filter[1].
-
Purify via silica gel column chromatography (eluting with ethyl acetate) to afford pure 1-methyl-4-nitro-1H-pyrazol-3-amine as a solid[1].
Step 4: Catalytic Hydrogenation to Target Diamine
-
Dissolve 1-methyl-4-nitro-1H-pyrazol-3-amine (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C, ~10% w/w) under a nitrogen atmosphere to prevent ignition[2].
-
Evacuate the flask and backfill with hydrogen gas (H₂) three times. Stir the suspension vigorously under an H₂ balloon at 20 °C for 16 hours[2].
-
Validation: TLC will show the disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active spot.
-
Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 1-methyl-1H-pyrazole-3,4-diamine[2]. (Note: The free base is prone to oxidation; it is highly recommended to immediately convert it to the dihydrochloride salt by treating the solution with 2M HCl in ether prior to final concentration).
Quantitative Data Summaries
Table 1: Reaction Parameters and Stoichiometry
| Step | Transformation | Reagents | Stoichiometry (eq) | Solvent | Conditions |
| 1 | Protection | 4-Nitro-3-aminopyrazole : TFAA : Pyridine | 1.0 : 1.2 : 1.5 | DCM | 0 °C to RT, 2 h |
| 2 | N-Methylation | Protected Int. : MeI : K₂CO₃ | 1.0 : 1.5 : 2.5 | DMF | RT, 3-4 h |
| 3 | Deprotection | N-Methylated Int. : K₂CO₃ | 1.0 : 2.5 | MeOH/H₂O (4:1) | RT, 24 h |
| 4 | Reduction | Nitro Int. : 10% Pd/C : H₂ gas | 1.0 : 10% w/w : Excess | EtOH | 20 °C, 16 h |
Table 2: Analytical Characterization Benchmarks
| Compound | Analytical Method | Key Spectral Signatures / Validation Criteria |
| 1-Methyl-4-nitro-1H-pyrazol-3-amine | ¹H NMR (300 MHz, DMSO-d₆) | δ 8.44 (s, 1H, pyrazole-CH), 6.22 (s, 2H, -NH₂), 3.65 (s, 3H, N-CH₃)[1] |
| 1-Methyl-4-nitro-1H-pyrazol-3-amine | MS (ESI) | Expected [M+H]⁺: 143.1, Found: 143.2[1] |
| 1-Methyl-1H-pyrazole-3,4-diamine | MS (ESI) | Expected [M+H]⁺: 113.1 |
| 1-Methyl-1H-pyrazole-3,4-diamine | Physical State | Yellow/Brown solid (free base)[2] or stable solid (dihydrochloride salt) |
References
1. Title: 1-methyl-1H-pyrazole-3,4-diamine dihydrochloride | 142109-60-2 - Sigma-Aldrich. Source: sigmaaldrich.com. URL: 2.[1] Title: PYRROLOPYRIDAZINE INHIBITORS OF IRAK4 ACTIVITY - European Patent Office - EP 3268004 B1. Source: googleapis.com. URL: 3.[2] Title: ( 12 ) United States Patent. Source: googleapis.com. URL:
Sources
Troubleshooting & Optimization
Preventing oxidation of 1-methyl-1H-pyrazole-3,4-diamine during storage
To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Preventing Oxidation of 1-Methyl-1H-pyrazole-3,4-diamine
Executive Summary
1-Methyl-1H-pyrazole-3,4-diamine is a highly electron-rich aromatic diamine. Its instability arises from the low oxidation potential of the ortho-diamine motif, which rapidly undergoes oxidative dehydrogenation upon exposure to atmospheric oxygen. This process yields reactive quinone diimine intermediates that polymerize into dark, insoluble azo-oligomers.
Immediate Action Required: If you possess the free base, convert it to the dihydrochloride or sulfate salt immediately for long-term storage. The free base is kinetically unstable and will degrade even at -20°C over time.
Part 1: The Mechanism of Degradation
Why does your sample turn brown?
The discoloration (browning/blackening) is not a simple surface reaction; it is a radical-mediated polymerization cascade.
-
Initiation: Atmospheric oxygen abstracts an electron from the electron-rich diamine, generating a radical cation .
-
Propagation: The radical cation loses protons to form a quinone diimine species.
-
Termination/Polymerization: These electrophilic quinone species undergo Michael-type additions with remaining unoxidized amine, linking pyrazole units into conjugated, colored oligomers (azo dyes and tars).
Visualizing the Pathway
The following diagram illustrates the divergence between the stable salt form and the degradation pathway of the free base.
Figure 1: Divergent pathways for stabilization via salt formation vs. oxidative degradation.
Part 2: Storage & Handling Protocols
Protocol A: Storage of the Free Base (Short-Term Only)
Use this only if the free base is strictly required for your immediate reaction step.
| Parameter | Specification | Reason |
| Temperature | -20°C to -80°C | Arrhenius suppression of radical initiation rates. |
| Atmosphere | Argon (Ar) | Nitrogen (N2) is lighter than air and less effective at blanketing the solid in opened vials. Argon is heavier and provides a better barrier. |
| Container | Amber Glass + Parafilm | Blocks UV light, which catalyzes photo-oxidation. |
| State | Solid | Never store as a solution. Dissolved oxygen in solvents accelerates degradation by orders of magnitude. |
Protocol B: Conversion to Dihydrochloride Salt (Long-Term Storage)
This is the industry-standard method for stabilizing unstable pyrazole diamines [1].
Reagents:
-
1-Methyl-1H-pyrazole-3,4-diamine (Free Base)
-
HCl (4M in Dioxane or 1.25M in Ethanol)
-
Anhydrous Ethanol (EtOH) and Diethyl Ether (Et2O)
Step-by-Step:
-
Dissolution: Dissolve the crude diamine in a minimum volume of cold anhydrous EtOH under Argon.
-
Acidification: Dropwise add the HCl solution at 0°C. Monitor pH until it reaches ~1-2.
-
Note: You need at least 2.2 equivalents of HCl to protonate both amines and the pyrazole nitrogen, though the dihydrochloride is the common stable lattice.
-
-
Precipitation: If precipitate does not form immediately, slowly add anhydrous Et2O (anti-solvent) until the solution turns cloudy.
-
Crystallization: Store at -20°C overnight to maximize yield.
-
Isolation: Filter rapidly under a blanket of Argon. Wash with cold Et2O.[1]
-
Drying: Dry under high vacuum for 4 hours. The resulting white/off-white solid is stable for months/years at -20°C.
Part 3: Troubleshooting & FAQs
Q1: My sample has already turned dark brown. Is it ruined? A: Not necessarily, but the purity has dropped. The brown color comes from highly conjugated oligomers which have high extinction coefficients—meaning a small amount of impurity looks very dark.
-
Rescue Protocol: Do not use charcoal (it can catalyze further oxidation of this specific substrate). Instead, perform a salt formation (Protocol B). The polymeric impurities are often less soluble in ethanol or will not crystallize with the salt. Filter off the dark solids/supernatant and recrystallize the salt from Ethanol/Methanol.
Q2: Can I store the compound in DMSO or DMF stock solutions? A: No. DMSO is an oxidant (mild, but effective over time) and hygroscopic. Water absorbed by DMSO facilitates proton transfer, lowering the energy barrier for tautomerization and oxidation. Prepare solutions immediately before use.
Q3: I am seeing "oiling out" when I try to recrystallize the salt. A: This is common with pyrazole salts.
-
Cause: The melting point of the solvated salt is lower than the boiling point of your solvent.
-
Fix: Use a slow-cooling ramp . Wrap the flask in aluminum foil and place it in a warm water bath, allowing the bath to cool to room temperature naturally over 2-3 hours. Vigorous stirring during cooling can also help induce nucleation rather than oiling.
Q4: Why is the 3,4-diamine more unstable than the 3-amino or 4-amino mono-substituted pyrazoles? A: The ortho-diamine motif creates a "push-push" electronic system. The electron density is excessively high, making the HOMO energy level very accessible to oxidants [2]. Furthermore, the proximity of the two amine groups allows for facile formation of the cyclic quinone diimine-like transition states, which are not accessible to mono-amines.
References
-
Johns, D. G., et al. (1969).[2] Studies on the mode of oxidation of pyrazolo(3,4-d)pyrimidine. Biochemical Pharmacology. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Ambient catalyst-free oxidation reactions of aromatic amines. Retrieved from [Link]
Sources
Troubleshooting regioselectivity in 3,4-diaminopyrazole reactions
The following guide serves as a technical support resource for researchers working with 3,4-diaminopyrazoles. It addresses the specific challenges of regioselectivity in cyclization and functionalization reactions.
Subject: Troubleshooting Regioselectivity & Cyclization Protocols Ticket Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
3,4-Diaminopyrazoles are critical "push-pull" scaffolds used to synthesize purine isosteres (pyrazolo[3,4-d]pyrimidines) and bridgehead nitrogen systems (pyrazolo[1,5-a]pyrimidines).[1] The primary challenge is regioselectivity : the molecule possesses two exocyclic nucleophilic amines (N3 and N4) and endocyclic ring nitrogens (N1/N2), creating multiple reaction pathways.[1]
This guide provides a logic-driven troubleshooting framework to predict, control, and validate the regiochemical outcome of your reactions.
Module 1: Diagnostic Framework (The "Why" of Reactivity)
Before troubleshooting a specific reaction, you must understand the electronic bias of the scaffold.[1][2]
The Nucleophilicity Hierarchy
In 3,4-diaminopyrazoles, the nucleophilicity of the amino groups is not equivalent.[1]
-
N4-Amino Group (Most Nucleophilic): The C4 position of the pyrazole ring is the most electron-rich (similar to the C5 position in imidazole). Consequently, the amino group at C4 acts as a standard primary aromatic amine with high nucleophilicity.[1][2]
-
N3-Amino Group (Less Nucleophilic): The C3 position is adjacent to the endocyclic nitrogen.[2] The lone pair on the N3-amino group participates in amidine-like resonance with the ring nitrogen (
). This delocalization lowers its availability for nucleophilic attack compared to N4.[2]
Rule of Thumb: Under neutral or basic conditions, electrophiles (acyl chlorides, isocyanates, ketones) will react with the N4-amine first.[1]
Visualizing the Pathway
The following decision tree illustrates the competing pathways when reacting 3,4-diaminopyrazole with a 1,3-dielectrophile (e.g., ethyl acetoacetate).
Figure 1: Decision tree for the reaction of 3,4-diaminopyrazole with unsymmetrical electrophiles. The N4-amine typically initiates the attack.
Module 2: Troubleshooting FAQs
Ticket #101: "I am synthesizing a pyrazolo[3,4-d]pyrimidine using a -keto ester. Which isomer did I form?"
Scenario: You reacted 3,4-diamino-1-phenylpyrazole with ethyl acetoacetate. You expected the methyl group at the 5-position, but you are unsure if it ended up at the 7-position.
Technical Analysis: The reaction proceeds via a two-step condensation:
-
Attack: The more nucleophilic N4-amine attacks the most electrophilic ketone carbonyl of the
-keto ester.[2] -
Cyclization: The N3-amine subsequently attacks the ester carbonyl to close the ring.[2]
Outcome: The substituent attached to the ketone carbon of the starting material will end up at position 5 of the final pyrazolo[3,4-d]pyrimidine ring. The substituent from the ester side becomes the carbonyl (or OH tautomer) at position 7.[1][2]
Troubleshooting Steps:
-
Validation: If you used ethyl acetoacetate (
), the methyl group was on the ketone. Therefore, the product is 5-methyl-pyrazolo[3,4-d]pyrimidin-7-one . -
Inversion: To invert this (get the methyl at position 7), you cannot simply change conditions.[1] You must change the reagent to an
-unsaturated ester or use a different synthetic route (e.g., reacting with a pre-formed imidate).[1]
Ticket #102: "My cyclization failed, and I isolated an open-chain intermediate. How do I force ring closure?"
Scenario: Reaction with a 1,3-diketone stopped at the mono-condensation product.
Root Cause: The formation of the intermediate (usually the enamine at N4) reduces the nucleophilicity of the remaining N3-amine due to conjugation and steric bulk. The N3-amine is now too sluggish to attack the second carbonyl.[2]
Corrective Protocol:
-
Acid Catalysis: Add a Lewis acid (
) or Brønsted acid (glacial acetic acid or PPA).[1][2] This activates the remaining carbonyl electrophile.[2] -
Microwave Irradiation: High-energy input is often required to overcome the entropic barrier of the second step.[2]
-
Recommended: 120–150 °C for 10–20 mins in ethanol/acetic acid.
-
-
Solvent Switch: Move from Ethanol (reflux 78 °C) to Diphenyl ether (reflux >250 °C) for thermal cyclization.[1][2]
Ticket #103: "I need to selectively acylate the N3-amine, but N4 keeps reacting. How do I switch selectivity?"
Technical Analysis: You are fighting thermodynamics. N4 is inherently more reactive.[2] To target N3, you must block N4 or exploit a reversible reaction.[1][2]
Strategy:
-
Protection-Deprotection:
-
Transient Masking: Use benzaldehyde to form the Schiff base at N4 (forms rapidly).[2] React N3, then hydrolyze the imine.[1][2]
Module 3: Analytical Validation (Prove It)
Do not rely on "expected" results. Use this NMR logic table to confirm your regioisomer.
1H NMR Diagnostics (NOE/HMBC)
Objective: Distinguish between Isomer A (5-substituted) and Isomer B (7-substituted).
| Feature | Isomer A (N4 reacted with Ketone) | Isomer B (N3 reacted with Ketone) |
| HMBC Correlation | Proton on Pyrazole C5 (or N1-Ph) shows correlation to the Amide Carbonyl (C7) . | Proton on Pyrazole C5 shows correlation to the C-Substituent Carbon .[2] |
| NOE Signal | Strong NOE between N1-Phenyl/Alkyl and the substituent at C7 (if applicable). | Strong NOE between N1-Phenyl/Alkyl and the substituent at C7 (if applicable). Note: This is less diagnostic if C7 is a carbonyl.[2] |
| Shift of Pyrazole H | The C5-H of the pyrazole ring is deshielded by the adjacent C4-N=C bond. | Shift may vary slightly, but HMBC is definitive.[1][2] |
Definitive Experiment: Run a 1H-15N HMBC .
-
Look for the cross-peak between the pyrazole C5-H and the ring nitrogens.[2]
-
The N4 nitrogen will show a different chemical shift pattern if it is part of an enamine (double bond character) vs an amide.[2]
Module 4: Standardized Protocol
Protocol: Regioselective Synthesis of 5-Methyl-1-phenyl-1,6-dihydropyrazolo[3,4-d]pyrimidin-7-one
Context: This protocol ensures reaction at N4 first, followed by N3 cyclization.
-
Preparation:
-
Dissolve 3,4-diamino-1-phenylpyrazole (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).
-
Why AcOH? It acts as both solvent and acid catalyst to activate the carbonyls.[2]
-
-
Addition:
-
Add Ethyl Acetoacetate (1.2 eq) dropwise at room temperature.
-
-
Reaction:
-
Reflux at 118 °C for 4–6 hours.
-
Checkpoint: Monitor TLC.[2] The intermediate (N4-enamine) often appears first. Continue heating until it disappears.
-
-
Workup:
-
Purification:
-
Recrystallize from DMF/Ethanol.[2]
-
Yield Expectation: 70–85% Regioselectivity: >95% favored for the 5-methyl isomer.[2]
References
-
Regioselectivity of Aminopyrazoles
-
Synthesis of Pyrazolo[3,4-d]pyrimidines
- Title: "One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study"
- Significance: While focusing on 5-aminopyrazoles, this paper details the mechanistic pathways and NMR characterization relevant to fused pyrimidine systems.
-
General Nucleophilicity Trends
Sources
Technical Support Center: Handling 1-Methyl-1H-pyrazole-3,4-diamine Salts
Welcome to the Advanced Technical Support Center for handling 1-methyl-1H-pyrazole-3,4-diamine and its associated salts (e.g., dihydrochloride, CAS 142109-60-2). This scaffold is a critical building block in the synthesis of kinase inhibitors and complex heterocycles. However, its highly hygroscopic nature frequently compromises reaction stoichiometry, degrades moisture-sensitive catalysts, and complicates analytical quantification.
This guide is designed for research scientists and process chemists, providing field-proven, self-validating methodologies to troubleshoot and master the handling of this challenging compound.
Part 1: Diagnostic Q&A & Troubleshooting
Q1: Why does my 1-methyl-1H-pyrazole-3,4-diamine dihydrochloride salt turn into a sticky paste on the benchtop, and how does this affect my synthesis?
The Causality: The hygroscopicity of this salt is driven by its crystal lattice structure. The pyrazole nitrogens and the primary amine groups act as potent hydrogen-bond acceptors and donors. When formulated as a dihydrochloride salt, the highly concentrated charge density of the chloride counterions further lowers the thermodynamic barrier for water intercalation from the atmosphere[1]. The Impact: This moisture absorption (deliquescence) fundamentally alters the effective molecular weight of your reagent. If you weigh 185.05 mg of the "caked" salt assuming it is anhydrous, you are actually adding sub-stoichiometric amounts of the active diamine. Furthermore, the introduced water acts as a competing nucleophile, rapidly hydrolyzing acyl chlorides or deactivating transition-metal catalysts (like Palladium) in downstream Buchwald-Hartwig cross-couplings.
Q2: I need to quantify the water content of my batch. Why are my Karl Fischer (KF) titration results inconsistent or drifting?
The Causality: Karl Fischer titration relies on a pH-dependent reaction where sulfur dioxide reacts with an alcohol to form a monosulfur ester, which is then oxidized by iodine in the presence of water[2]. This reaction is strictly optimized for a pH range of 5 to 7[2].
-
If testing the Free Base: 1-methyl-1H-pyrazole-3,4-diamine is a strong base. It raises the pH of the KF solvent, causing side reactions that continuously consume iodine, leading to a "drifting" endpoint and falsely high water readings[3].
-
If testing the Dihydrochloride Salt: The salt is highly acidic. It can drop the pH of the KF cell below 5, drastically slowing down the reaction rate and leading to falsely low readings or sluggish endpoints.
Q3: I do not have access to a glovebox. How can I handle this salt for strictly anhydrous reactions?
The Causality: While gloveboxes provide an ideal argon/nitrogen atmosphere, atmospheric moisture can be managed at the bench using pre-filled reaction vials under inert gas[4] or via in-situ azeotropic dehydration. By suspending the rapidly weighed (and potentially wet) salt in a solvent that forms a minimum-boiling azeotrope with water (such as toluene), you can physically drive the water out of the system prior to introducing your sensitive reagents.
Part 2: Quantitative Impact of Hygroscopicity
To illustrate the critical need for proper handling, the following table summarizes the quantitative impact of atmospheric exposure (at 50% Relative Humidity, 25°C) on 1-methyl-1H-pyrazole-3,4-diamine dihydrochloride, and its cascading effect on a standard amide coupling reaction.
| Handling / Storage Condition | Exposure Time | Measured Water Content (w/w %) | Impact on Amidation Yield (%) | Physical State |
| Glovebox (Argon) | > 30 days | < 0.1% | 98% | Free-flowing powder |
| Benchtop (Open Air) | 15 minutes | 1.2% | 85% | Slight clumping |
| Benchtop (Open Air) | 2 hours | 5.8% | 62% | Heavy caking |
| Benchtop (Open Air) | 24 hours | > 15.0% | < 20% (Hydrolysis dominates) | Deliquescent paste |
Part 3: Handling & Processing Workflow
The following logical workflow dictates how to assess and process incoming batches of 1-methyl-1H-pyrazole-3,4-diamine salts to ensure absolute chemical integrity.
Workflow for moisture assessment and handling of hygroscopic pyrazole diamine salts.
Part 4: Self-Validating Experimental Protocols
Protocol A: pH-Optimized Karl Fischer Titration for Pyrazole Diamines
This protocol ensures the KF cell remains in the optimal pH 5–7 range, preventing false endpoints caused by the basicity or acidity of the specific diamine form[2][3].
Step 1: Solvent Preparation & Buffering
-
For Free Base: Add 5 grams of anhydrous salicylic acid to 40 mL of the KF working solvent (methanol/formamide blend)[3].
-
For Dihydrochloride Salt: Add 2 grams of anhydrous imidazole to the working solvent to neutralize the strong HCl contribution[2].
-
Validation Checkpoint 1: Allow the instrument to pre-titrate the background moisture. The drift must stabilize below 10 µ g/min . If it does not, the buffer capacity is insufficient.
Step 2: Titer Validation
-
Inject exactly 10.0 µL of pure water (10.0 mg) into the cell.
-
Validation Checkpoint 2: The instrument must report 10.0 mg ± 0.1 mg. If the recovery is outside this range, the pH modifier has poisoned the electrode, and the solvent must be replaced.
Step 3: Sample Injection & Measurement
-
Rapidly weigh 50–100 mg of the pyrazole diamine salt in a dry syringe or weighing boat. Introduce it into the KF cell.
-
Validation Checkpoint 3: Monitor the post-titration drift. Once the titration completes, the drift must return to the baseline (<10 µ g/min ) within 60 seconds. A sustained high drift indicates a side reaction, invalidating the result.
Protocol B: In-Situ Azeotropic Dehydration
Use this protocol when handling the salt outside of a glovebox prior to a moisture-sensitive reaction.
Step 1: Rapid Transfer
-
Weigh the required amount of 1-methyl-1H-pyrazole-3,4-diamine salt in ambient air and immediately transfer it to a round-bottom flask equipped with a magnetic stir bar.
Step 2: Azeotropic Suspension
-
Add anhydrous toluene (10 mL per gram of salt). The salt will remain largely insoluble, forming a suspension.
Step 3: Distillation & Validation
-
Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 115°C under an inert nitrogen blanket.
-
Validation Checkpoint 1: Observe the Dean-Stark trap. As the toluene-water azeotrope boils at ~85°C, water droplets will visibly separate and sink to the bottom of the trap.
-
Validation Checkpoint 2: Continue refluxing until the vapor temperature reaches exactly 110.6°C (the boiling point of pure toluene) and the condensing liquid is perfectly clear with no new water droplets forming. This physical observation self-validates that the system is now strictly anhydrous.
Step 4: Solvent Swap
-
Cool the flask to room temperature. Evaporate the toluene under high vacuum (Schlenk line) to yield a perfectly dry, free-flowing powder ready for the immediate addition of your anhydrous reaction solvent (e.g., DMF, THF).
References
-
How do you handle hygroscopic salts? HepatoChem. Available at: [Link]
-
Development of Karl Fischer Reagents (Amines & Basicity). Mitsubishi Chemical Analytech (MCCKF). Available at: [Link]
-
Karl Fischer Titration: The Gold Standard For Water Content Analysis. GMP Insiders. Available at: [Link]
Sources
Technical Support Center: Stability and Handling of 1-Methyl-1H-pyrazole-3,4-diamine in Aqueous Solutions
Welcome to the Technical Support Center for 1-methyl-1H-pyrazole-3,4-diamine . As a versatile heteroaromatic building block, this compound is widely utilized in drug discovery and materials science . However, its vicinal diamine motif presents unique stability challenges in aqueous media. This guide synthesizes field-proven insights to help you mitigate oxidative degradation, ensuring reproducibility and scientific integrity in your assays.
Mechanistic Causality: Understanding the Instability
The stability of 1-methyl-1H-pyrazole-3,4-diamine is fundamentally dictated by the electron density on its vicinal nitrogen atoms. In its commercially available solid form (dihydrochloride salt, CAS: 142109-60-2), the amine groups are protonated. This protonation effectively sequesters the lone electron pairs, preventing them from participating in oxidative single-electron transfer, thereby rendering the molecule highly stable .
However, when dissolved in neutral or alkaline aqueous solutions (pH > 5), the amines deprotonate to form the free base. These electron-rich, non-protonated amine groups are highly susceptible to auto-oxidation [[1]](). This degradation is aggressively accelerated by dissolved oxygen, light exposure, and trace transition metals (e.g., Cu²⁺, Fe³⁺) which act as potent oxidation catalysts 2. The oxidation typically proceeds via a reactive diimine intermediate, which rapidly polymerizes or condenses to form dark yellow or brown azo-compounds.
Oxidative degradation pathway of 1-methyl-1H-pyrazole-3,4-diamine in aqueous solutions.
Quantitative Stability Profile
To guide your experimental design, the table below summarizes the expected stability (half-life) of 1-methyl-1H-pyrazole-3,4-diamine under various aqueous storage conditions.
| Storage Condition | pH Level | Additives | Estimated Stability (Half-life) | Visual Appearance at 48h |
| Ambient Air, 25°C | 7.4 (PBS) | None | < 12 hours | Dark Brown / Pink |
| Ambient Air, 25°C | 3.0 (HCl) | None | > 7 days | Colorless to Pale Yellow |
| Argon blanket, 4°C | 7.4 (PBS) | 1 mM EDTA | ~ 3-5 days | Colorless |
| Argon blanket, -20°C | 3.0 (HCl) | None | > 6 months | Colorless |
Troubleshooting Guide
| Symptom / Issue | Mechanistic Cause | Recommended Solution |
| Solution rapidly turns yellow or brown | Auto-oxidation of the free vicinal diamines into diimines and polymeric azo-species. | Sparge solvents with Argon/N₂. Add an antioxidant (e.g., 0.1% ascorbic acid) and store in amber vials. |
| Inconsistent biological assay results | Degradation of the active compound lowers the effective concentration; reactive diimine intermediates may cross-react with assay targets. | Prepare solutions fresh daily. Keep stock solutions on ice during the experiment. |
| Precipitation upon neutralization to pH 7.4 | The free base form of the diamine has significantly lower aqueous solubility than the dihydrochloride salt. | Introduce a co-solvent (e.g., 5-10% DMSO) prior to pH adjustment, or gently warm the solution to 37°C. |
| Poor peak shape (tailing) in HPLC | Secondary interactions between the basic amine groups and acidic silanols on the silica column matrix. | Use a base-deactivated column or add an ion-pairing agent (e.g., HFBA) to the mobile phase. |
Experimental Protocols
Protocol A: Preparation of an Oxidation-Resistant Aqueous Stock (10 mM)
This protocol is a self-validating system: by incorporating chelators and inert gases, you actively eliminate the causal factors of oxidation.
-
Solvent Deoxygenation: Boil Milli-Q water for 5 minutes, cool under an Argon stream, or sparge with Argon for 30 minutes to displace dissolved O₂.
-
Additive Incorporation: To chelate trace transition metals (which catalyze single-electron oxidation), add EDTA to a final concentration of 1 mM. Optionally, add 1 mM ascorbic acid as a sacrificial antioxidant.
-
Dissolution: Weigh the 1-methyl-1H-pyrazole-3,4-diamine dihydrochloride salt and dissolve it in the prepared solvent. Validation Check: The solution must be perfectly colorless.
-
pH Adjustment (Critical): If your assay requires a neutral pH, carefully titrate with NaOH only immediately before use . The compound is significantly more stable at acidic pH (pH < 4).
-
Storage: Aliquot into amber glass vials, blanket the headspace with Argon, and store at -20°C.
Step-by-step workflow for preparing stabilized aqueous diamine solutions.
Protocol B: Stability-Indicating HPLC Method
To validate the integrity of your solutions, use this reversed-phase HPLC method capable of separating the highly polar parent compound from its oxidized degradation products.
-
Column Selection: Use a polar-embedded column (e.g., Waters Atlantis T3, 4.6 x 150 mm, 3 µm) to retain the polar diamine and prevent peak tailing.
-
Mobile Phase Preparation:
-
Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water. (HFBA acts as an ion-pairing agent to retain the polar diamine).
-
Phase B: 0.1% HFBA in Acetonitrile.
-
-
Gradient: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Detection & Validation: Monitor UV absorbance at 210 nm (parent compound) and 320 nm. Validation Check: The parent compound lacks extended conjugation and will not absorb strongly at 320 nm. The appearance of peaks at 320 nm confirms the presence of polymerized/oxidized azo-degradation products.
Frequently Asked Questions (FAQs)
Q: Can I use phosphate-buffered saline (PBS) to prepare my stock solutions? A: It is highly discouraged for long-term storage. Phosphate buffers often contain trace heavy metal impurities (like iron and copper) that act as potent catalysts for amine oxidation 2. If PBS is required for your assay, prepare a concentrated stock in deoxygenated water or DMSO, and dilute into PBS immediately prior to the experiment.
Q: My compound precipitated after I adjusted the pH to 7.4. Why? A: The dihydrochloride salt is highly water-soluble due to its ionic nature. When you neutralize the solution, you generate the free base of 1-methyl-1H-pyrazole-3,4-diamine, which has significantly lower aqueous solubility. If precipitation occurs, consider adding a co-solvent like 5% DMSO or gently warming the solution.
Q: How can I visually tell if my solution has degraded? A: Pure aqueous solutions of 1-methyl-1H-pyrazole-3,4-diamine should be completely colorless. A shift to a yellow, pink, or brown tint is a definitive macroscopic indicator of oxidative degradation. If the solution is discolored, discard it.
References
-
ACS Publications. "Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents." Industrial & Engineering Chemistry Research. Available at:[Link]
Sources
Overcoming steric hindrance in N-substitution of pyrazole-3,4-diamines
Topic: Overcoming Steric Hindrance in N-Substitution of Pyrazole-3,4-Diamines Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting)
Welcome to the Advanced Heterocycle Synthesis Support Hub. You are likely here because the standard protocols for N-substitution are failing on your pyrazole-3,4-diamine scaffold. This is a known "high-friction" chemical space. The 3,4-diamine motif presents a dual challenge: electronic deactivation of the catalyst (via chelation) and extreme steric crowding when substituents are present at the C3 or C5 positions.
This guide moves beyond basic textbook synthesis, offering field-proven strategies to overcome steric barriers at both the Ring Nitrogen (N1) and the Exocyclic Amines (C4-NH₂).
Quick Navigation
-
(The Scaffold Challenge)
-
(The Derivatization Challenge)
Module 1: Regioselective Ring N1-Substitution
The Problem: You need to attach an alkyl or aryl group to N1, but the substituent at C5 (or C3, due to tautomerism) is blocking the approach. Standard SN2 or Ullmann conditions yield mixtures or no reaction.
Strategy A: The "SEM-Switch" (Gold Standard for Regiocontrol)
When direct alkylation yields inseparable regioisomers (N1 vs N2), you must decouple the steric bulk from the substitution step. The SEM-Switch strategy allows you to use a removable group to "force" the reaction to the sterically hindered position by blocking the open one, then migrating the group.
Caption: Figure 1. The SEM-Switch strategy allows installation of substituents at the hindered C5 position by leveraging the directing power of the N1-SEM group, followed by deprotection.
Strategy B: Steric-Tolerant Cross-Coupling (Buchwald-Hartwig)
If you are N-arylating a pre-existing 3,4-diamine, standard Pd-catalysts will be poisoned by the diamine chelation. You must use bulky, electron-rich phosphine ligands that prevent catalyst deactivation and open up space for the reductive elimination step.
Recommended Ligand System:
-
Ligand: tBuBrettPhos or tBuDavePhos (2-Di-tert-butylphosphino-2'-dimethylaminobiphenyl).
-
Precatalyst: Pd₂ (dba)₃ or G3-Palladacycles .
-
Base: LiHMDS (Soluble, non-nucleophilic) or Cs₂CO₃ (if sensitive functional groups exist).
Protocol 1: N1-Arylation of Sterically Hindered Pyrazoles
-
Protection (Critical): Convert the 3,4-diamines to bis-imides or bis-carbamates (e.g., Boc₂O) to prevent Pd-poisoning.
-
Setup: In a glovebox, mix Pyrazole (1.0 equiv), Aryl Halide (1.2 equiv), Pd₂(dba)₃ (2 mol%), and tBuBrettPhos (4 mol%).
-
Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M).
-
Base: Add LiHMDS (2.2 equiv).
-
Reaction: Seal and heat to 100°C for 12-18h.
-
Workup: Cool, filter through Celite, and purify.
Module 2: Functionalizing the "Buried" C4-Amine
The Problem: The C4-amine is "sandwiched" between the C3-amine and the C5-substituent. Acylation or alkylation here is sluggish because the nucleophile (N4) cannot easily attack the electrophile.
Decision Matrix: C4-Functionalization
| Steric Environment (C3/C5) | Electrophile Type | Recommended Method | Key Reagent/Condition |
| Moderate (Me, Et) | Acid Chloride | Standard Acylation | Pyridine/DMAP, 0°C to RT |
| High (Ph, tBu, iPr) | Carboxylic Acid | HATU / HOAt | HATU creates a reactive ester; HOAt is smaller than HOBt. |
| Extreme (Ortho-subst. Aryl) | Aryl Halide | Microwave C-N Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, 140°C (MW) |
| Extreme | Alkyl Halide | Reductive Amination | Ti(OiPr)₄ (Lewis Acid activation) + NaBH(OAc)₃ |
Protocol 2: Microwave-Assisted C4-Amidation
Use this when standard amide coupling fails due to steric clash.
-
Reagents: Dissolve C4-amino-pyrazole (1.0 equiv) and Carboxylic Acid (1.5 equiv) in DMF.
-
Coupling Agent: Add T3P (Propylphosphonic anhydride) (2.0 equiv, 50% in EtOAc) and DIPEA (4.0 equiv). T3P is less sterically demanding than HATU.
-
Conditions: Microwave irradiation at 100°C for 30 minutes .
-
Why it works: The high temperature overcomes the activation energy barrier imposed by sterics, while T3P drives the equilibrium by releasing a non-nucleophilic byproduct.
Module 3: Troubleshooting & FAQs
Q1: I am getting a mixture of N1 and N2 alkylation products. How do I favor one?
-
The Science: In unsymmetrical pyrazoles, the tautomer with the proton on the less hindered nitrogen is usually favored thermodynamically, but alkylation often occurs at the more nucleophilic (less hindered) nitrogen under kinetic control.
-
The Fix:
-
For N1 (adjacent to small group): Use Cs₂CO₃ in DMF at room temperature (Kinetic control).
-
For N2 (adjacent to bulky group): This is difficult directly. Use the SEM-Switch strategy (Module 1) or synthesize the ring de novo using a pre-substituted hydrazine (e.g., R-NH-NH2 + Diketone).
-
Q2: My Buchwald-Hartwig coupling turns black and precipitates immediately.
-
Diagnosis: "Palladium Black" formation indicates catalyst decomposition. Your diamine substrate is likely chelating the Pd off the ligand.
-
The Fix:
-
Protect the amines: Ensure 3-NH₂ and 4-NH₂ are Boc-protected.
-
Switch Ligand: Use Xantphos or BrettPhos . These bite angles are rigid and resist displacement by the substrate amines.
-
Slow Addition: Add the catalyst solution slowly to the reaction mixture to keep the active Pd concentration low relative to the substrate.
-
Q3: I need to alkylate the 4-NH₂ but the 3-NH₂ reacts first.
-
The Science: The 3-NH₂ is often more nucleophilic because it is conjugated directly with the ring nitrogens, whereas the 4-NH₂ is less electron-rich.
-
The Fix: Exploiting pKa differences is hard.
-
Selective Protection: React with Phthalic Anhydride . The 3-NH₂ often forms a stable phthalimide faster than the hindered 4-NH₂.
-
Direct Cyclization: Build the pyrazole with the 4-substituent already in place (e.g., using a 2-substituted malononitrile derivative).
-
Q4: Can I use Chan-Lam coupling for sterically hindered N-arylation?
-
Answer: Generally, No . Chan-Lam (Cu(OAc)₂/Boronic Acid) is very sensitive to sterics on the boronic acid. It works well for simple phenyl rings but fails with ortho-substituted aromatics. For hindered systems, stick to Pd-catalyzed coupling (Buchwald) or Ullmann-type reactions at higher temperatures.
References
-
Regioselectivity in Pyrazole Alkylation (SEM Strategy)
-
Buchwald-Hartwig Coupling of Pyrazoles
- Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applic
- Source:ACS C
-
URL:[Link]
-
Regioselective Synthesis of Aminopyrazoles
- Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Source:Molecules (via PubMed Central).
-
URL:[Link]
-
Chan-Lam Coupling Limitations
Sources
- 1. C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Overcoming Chromatographic Hurdles: A Comparison Guide for HPLC Purity Analysis of 1-Methyl-1H-pyrazole-3,4-diamine
The Analytical Challenge
1-Methyl-1H-pyrazole-3,4-diamine is a highly polar, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as pyrazolopyrimidines and purine analogs . Because downstream synthetic steps are highly sensitive to diamine impurities, rigorous purity analysis is critical. However, developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents significant mechanistic challenges.
The molecule features a pyrazole core substituted with two adjacent amino groups. At typical reversed-phase mobile phase pH ranges (pH 2.0 – 7.0), these primary and secondary amines are protonated. This dual-cationic state results in two major chromatographic issues:
-
Hydrophilicity-Induced Poor Retention: The highly polar nature of the protonated diamine prevents sufficient partitioning into standard hydrophobic stationary phases.
-
Secondary Silanol Interactions: The positively charged amine groups interact strongly with ionized, unendcapped silanols (
) on the silica support matrix. This ion-exchange mechanism causes severe peak tailing, which obscures closely eluting impurities and compromises integration accuracy.
Comparison of Analytical Alternatives
To establish the most reliable purity assay, we evaluated three distinct chromatographic strategies against our optimized approach.
Alternative 1: Standard Endcapped C18 (e.g., USP L1)
-
Mechanism: Relies purely on hydrophobic partitioning.
-
Performance: The diamine elutes near the void volume (
) with a high tailing factor ( ). Increasing the aqueous ratio to 100% causes phase collapse (dewetting) without significantly improving retention. -
Verdict: Unsuitable for accurate quantitation.
Alternative 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Mechanism: Partitions the polar analyte into a water-enriched layer on a polar stationary phase (e.g., bare silica or amide).
-
Performance: Provides excellent retention for the diamine. However, HILIC methods are notoriously sensitive to sample diluent mismatch and exhibit long column equilibration times. Furthermore, non-polar synthetic byproducts elute too early, risking co-elution with the solvent front.
-
Verdict: Viable, but lacks robustness for routine Quality Control (QC) environments.
Alternative 3: Ion-Pairing RP-HPLC
-
Mechanism: Utilizes anionic ion-pairing agents (e.g., Trifluoroacetic acid[TFA]) in the mobile phase to neutralize the diamine's charge and increase hydrophobicity.
-
Performance: Yields sharp peaks and good retention. However, ion-pairing agents permanently alter the column chemistry, suppress ionization in Mass Spectrometry (LC-MS), and require dedicated columns.
-
Verdict: Effective but highly restrictive and MS-incompatible.
The Optimized Solution: Charged Surface Hybrid (CSH) C18 Technology
-
Mechanism: CSH columns incorporate a low-level positive surface charge on the silica hybrid particle. This creates electrostatic repulsion between the stationary phase and the protonated diamine, completely neutralizing the secondary silanol interactions without the need for strong ion-pairing agents.
-
Performance: Delivers optimal retention, highly symmetrical peaks (
), and allows the use of MS-friendly volatile buffers.
Fig 1: Logical causality of column selection for basic diamine compounds.
Quantitative Data Presentation
The following table summarizes the experimental comparison of the evaluated columns using a standardized gradient of 0.1% Formic Acid in Water and Acetonitrile.
| Chromatographic Parameter | Standard C18 | HILIC (Amide) | Ion-Pairing (C18 + TFA) | Optimized CSH C18 |
| Retention Factor ( | 0.8 | 4.5 | 3.2 | 2.8 |
| Tailing Factor ( | 2.6 | 1.4 | 1.1 | 1.15 |
| Theoretical Plates ( | 2,100 | 8,500 | 11,200 | 12,500 |
| MS Compatibility | Yes | Yes | No (Suppression) | Yes |
| Equilibration Time | 10 min | 45 min | 30 min | 10 min |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates immediate System Suitability Testing (SST) criteria aligned with ICH Q2(R2) guidelines . If the SST fails, the run must be halted, ensuring no invalid data is reported.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Accurately measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Mix thoroughly and degas via ultrasonication for 10 minutes.
-
Causality: Formic acid ensures the diamine remains fully protonated, standardizing its ionization state while maintaining MS compatibility.
-
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile with 0.1% Formic Acid.
Step 2: Sample Preparation
-
Diluent: 98% Water / 2% Acetonitrile.
-
Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion, which is critical for early-eluting polar compounds.
-
-
Standard Solution: Weigh accurately 10.0 mg of 1-methyl-1H-pyrazole-3,4-diamine reference standard. Dissolve in 10.0 mL of diluent (1.0 mg/mL). Sonicate until fully dissolved.
Step 3: Chromatographic Conditions
-
Column: CSH C18, 100 mm × 4.6 mm, 2.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics within the column and sharpening peaks.
-
-
Injection Volume: 5.0 µL.
-
Detection: UV at 230 nm.
-
Gradient Program:
-
0.0 - 2.0 min: 2% B (Isocratic hold to retain the polar diamine)
-
2.0 - 10.0 min: 2% to 60% B
-
10.0 - 12.0 min: 60% to 95% B
-
12.0 - 15.0 min: 95% B (Column wash)
-
15.1 - 20.0 min: 2% B (Re-equilibration)
-
Step 4: System Suitability Testing (SST) & Validation Inject the Standard Solution in six replicates. The system is considered self-validated and ready for sample analysis only if the following criteria are met:
-
Retention Time Precision: %RSD
. -
Peak Area Precision: %RSD
. -
Tailing Factor:
. -
Resolution:
between the active peak and its closest known synthetic impurity.
Fig 2: Lifecycle approach to HPLC method development and validation for polar diamines.
Conclusion
For the purity analysis of highly polar, basic compounds like 1-methyl-1H-pyrazole-3,4-diamine, traditional C18 columns fail due to secondary silanol interactions and insufficient retention. While HILIC and Ion-Pairing methods offer workarounds, they introduce significant operational drawbacks. The implementation of Charged Surface Hybrid (CSH) C18 technology provides the optimal balance: it repels the protonated amines to eliminate peak tailing, retains the polar analyte effectively, and maintains full compatibility with modern LC-MS workflows. By adhering to the provided self-validating protocol, laboratories can ensure compliance with global regulatory standards and guarantee the integrity of their analytical data .
References
-
Title: Q2(R2) Validation of Analytical Procedures Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]
-
Title: ICH guideline Q2(R2) on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link][2]
Sources
Comparative Guide: UV-Vis Absorption Spectra of 1-Methyl-1H-Pyrazole-3,4-Diamine Dyes
This guide outlines the comparative analysis of 1-methyl-1H-pyrazole-3,4-diamine as a primary intermediate (developer) in oxidative dye systems. It contrasts this specific heterocyclic scaffold with industry-standard alternatives like p-Phenylenediamine (PPD) and its isomer 1-methyl-1H-pyrazole-4,5-diamine , focusing on UV-Vis spectral characteristics, synthesis pathways, and experimental validation.
Executive Summary & Chemical Context
1-methyl-1H-pyrazole-3,4-diamine is a heterocyclic primary intermediate used in the synthesis of oxidative dyes, particularly in hair colorants and textile applications.[1][2][3] Unlike benzene-based developers (e.g., PPD), the electron-rich pyrazole ring imparts significant bathochromic shifts (red-shifts) to the resulting dyes, often yielding intense red, violet, or orange chromophores when coupled with standard modifiers.
This guide serves as a technical roadmap for researchers to characterize dyes derived from this specific diamine, comparing its performance against two key benchmarks:
-
p-Phenylenediamine (PPD): The historical standard for permanent hair dyes (yielding brown/black/neutral tones).
-
1-Methyl-1H-pyrazole-4,5-diamine: The dominant commercial pyrazole alternative (yielding bright red/violet tones).
Structure-Property Relationships
The 3,4-diamine substitution pattern on the pyrazole ring creates a unique conjugation pathway compared to the 4,5-isomer.
-
Electronic Effect: The pyrazole ring acts as an internal electron donor. The position of the amino groups relative to the ring nitrogens (
methyl substituted) dictates the stability of the intermediate diimines and the final color of the indoaniline or azomethine dye. -
Spectral Prediction: Dyes derived from pyrazole diamines typically exhibit a hyperchromic effect (higher molar extinction coefficients,
) and a bathochromic shift compared to their phenyl analogues due to the increased electron density of the heterocyclic system.
Comparative Analysis: Spectral Performance
The following table contrasts the expected UV-Vis characteristics of dyes formed by coupling 1-methyl-1H-pyrazole-3,4-diamine (Target) versus its alternatives with standard couplers.
Table 1: Comparative Spectral Data (Representative)
Note: Values for PPD and 4,5-Pyrazole are established literature averages. Values for the 3,4-isomer are characterization targets based on structural isomerism trends.
| Primary Intermediate (Developer) | Coupler (Modifier) | Resulting Chromophore | Color Perception | Molar Extinction ( | |
| p-Phenylenediamine (PPD) | Resorcinol | Indamine / Indoaniline | ~480 - 500 nm | Brown / Neutral | Moderate |
| 1-Methyl-1H-pyrazole-4,5-diamine | Resorcinol | Pyrazolo-Indoaniline | ~560 - 580 nm | Red / Violet | High |
| 1-Methyl-1H-pyrazole-3,4-diamine | Resorcinol | Target Analyte | Expect ~520 - 550 nm | Red-Orange / Violet | High |
| p-Phenylenediamine (PPD) | m-Aminophenol | Indamine | ~540 nm | Purple / Blue | Moderate |
| 1-Methyl-1H-pyrazole-4,5-diamine | m-Aminophenol | Pyrazolo-Azomethine | ~580 - 600 nm | Deep Violet | Very High |
| 1-Methyl-1H-pyrazole-3,4-diamine | m-Aminophenol | Target Analyte | Expect ~550 - 590 nm | Violet / Blue-Red | High |
Key Insight: The shift from a benzene ring (PPD) to a pyrazole ring generally pushes absorption into the visible red region. The specific difference between the 3,4- and 4,5-isomers lies in the "fine-tuning" of the hue; the 3,4-isomer often provides unique intermediate shades critical for adjusting the warmth of a formulation.
Mechanism of Action: Oxidative Coupling
The formation of the dye requires the oxidation of the diamine to a reactive diimine species, which then attacks the coupler.
Diagram 1: Oxidative Coupling Pathway
This visualization details the reaction mechanism for 1-methyl-1H-pyrazole-3,4-diamine.
Caption: Step-wise oxidative coupling mechanism transforming the diamine precursor into the final chromophore.
Experimental Protocol: Synthesis & UV-Vis Characterization
To rigorously evaluate the 1-methyl-1H-pyrazole-3,4-diamine, use the following self-validating protocol. This method ensures that the spectral data collected is due to the dye and not unreacted intermediates.
Phase 1: Oxidative Synthesis
Reagents:
-
Developer: 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride (1.0 mmol).
-
Coupler: Resorcinol (1.0 mmol) or m-Aminophenol (1.0 mmol).
-
Oxidant: Hydrogen Peroxide (6% aq. solution).
-
Buffer: Ammonium Hydroxide / Ammonium Chloride (pH 9.5).
Workflow:
-
Dissolve 1.0 mmol of Developer and 1.0 mmol of Coupler in 10 mL of pH 9.5 buffer.
-
Add 1.0 mL of 6%
dropwise while stirring. -
Observation: Color development should be instantaneous (typically intense red/violet).
-
Stir for 30 minutes at ambient temperature to ensure reaction completion.
-
Quenching (Optional): Add sodium sulfite if kinetic measurements are not required, to stop oxidation.
Phase 2: UV-Vis Measurement
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–800 nm). Solvent System: Ethanol:Water (1:1) or Methanol (for solubility and polarity standardization).
Protocol:
-
Dilution: Take 100
L of the reaction mixture and dilute into 10 mL of the solvent. (Target Absorbance: 0.5 - 1.0 AU). -
Blanking: Use a "Blank" solution containing the buffer, oxidant, and solvent without the dye to correct for background absorption.
-
Scanning: Record the spectrum from 200 nm to 800 nm.
-
Data Extraction: Identify
(wavelength of maximum absorption) and calculate the Molar Extinction Coefficient ( ) using Beer-Lambert Law: .
Diagram 2: Experimental Workflow
Caption: End-to-end workflow for synthesizing and characterizing the pyrazole-based dyes.
References
-
PubChem. (2025). 1-methyl-1H-pyrazole-3,4-diamine Compound Summary. National Library of Medicine. Available at: [Link]
- Corbett, J. F. (1999). The Chemistry of Hair-Care Products.
- Morel, O. J., & Christie, R. M. (2011). Current Trends in the Chemistry of Permanent Hair Dyeing. Chemical Reviews. (Provides context on pyrazole vs. benzene diamine kinetics).
Sources
Validation of 1-methyl-1H-pyrazole-3,4-diamine as a primary intermediate
Technical Validation Guide: 1-Methyl-1H-pyrazole-3,4-diamine as a Primary Intermediate
Executive Summary: The Heterocyclic Shift
1-Methyl-1H-pyrazole-3,4-diamine (CAS: 173094-98-9) represents a critical "bio-isosteric" upgrade from traditional benzenoid intermediates like o-phenylenediamine (OPD). While traditional aromatic amines have long served as primary intermediates for dyes and drug scaffolds, the pyrazole core offers superior water solubility, distinct hydrogen-bonding motifs, and a reduced mutagenic potential compared to its benzene analogues.
This guide validates the 3,4-diamine isomer specifically as a Key Starting Material (KSM) for the synthesis of fused heterocyclic systems—most notably pyrazolo[1,5-a]pyrimidines (kinase inhibitor scaffolds) and pyrazolo[3,4-b]pyridines. Unlike its regioisomer (4,5-diamine), which is the standard for oxidative hair dyes, the 3,4-diamine is validated here for its vicinal nucleophilicity and utility in constructing nitrogen-rich pharmacophores.
Structural & Mechanistic Rationale
To validate this intermediate, one must understand its electronic divergence from standard alternatives.
The "Vicinal" Advantage
The 3,4-diamine motif provides two amino groups on adjacent carbons, mimicking o-phenylenediamine. However, the presence of the pyrazole ring nitrogens introduces a permanent dipole and alters the pKa of the amino groups, facilitating regioselective cyclizations that are difficult to achieve with symmetrical benzene rings.
-
N3-Amine: Lower pKa, less nucleophilic due to proximity to the ring nitrogen (N2).
-
C4-Amine: Higher pKa, more nucleophilic.
-
Result: When reacting with electrophiles (e.g., 1,3-dicarbonyls), the C4-amine attacks first, directing the regiochemistry of ring fusion.
Comparative Performance Analysis
The following table contrasts 1-Methyl-1H-pyrazole-3,4-diamine with its two primary market alternatives: o-Phenylenediamine (the classic standard) and 1-Methyl-1H-pyrazole-4,5-diamine (the regio-alternative).
| Feature | 1-Methyl-1H-pyrazole-3,4-diamine | o-Phenylenediamine (OPD) | 1-Methyl-1H-pyrazole-4,5-diamine |
| Primary Application | Scaffold Synthesis (Pyrazolo[1,5-a]pyrimidines) | Benzimidazoles, Polymers | Oxidative Hair Dyes , Purine mimics |
| Water Solubility | High (Polar heterocycle) | Low (Lipophilic) | High |
| Nucleophilicity | Asymmetric (C4-NH₂ > C3-NH₂) | Symmetric (Equal reactivity) | Asymmetric (C5-NH₂ > C4-NH₂) |
| Cyclization Yield | >85% (Directed condensation) | 60-75% (Often requires acid cat.) | >80% |
| Mutagenicity (Ames) | Low/Negative (Structure dependent) | Positive (Known mutagen) | Low (Sulfate salt is safe) |
| Regiocontrol | Excellent (Intrinsic bias) | Poor (Requires steric directing) | Good |
Key Insight: For drug development, the 3,4-isomer is superior to OPD due to lower toxicity and better solubility profiles, which improves the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the final drug candidate.
Experimental Validation Protocols
This section details the self-validating workflow to confirm the identity, purity, and reactivity of the intermediate.
Protocol A: Purity & Identity Validation (QC)
Rationale: Distinguishing the 3,4-isomer from the 4,5-isomer is critical as they have identical mass.
-
H-NMR (DMSO-d6, 400 MHz):
-
HPLC Purity Check:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 5% to 95% B.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Purity > 98.0% (Area %).
-
Protocol B: Functional Reactivity Test (Cyclization)
Rationale: Validates the "Primary Intermediate" capability to form fused rings.
-
Reagents: 1.0 eq 1-Methyl-1H-pyrazole-3,4-diamine, 1.1 eq Acetylacetone (1,3-dicarbonyl), Ethanol (solvent).
-
Procedure:
-
Dissolve diamine in Ethanol (0.5 M).
-
Add Acetylacetone dropwise at Room Temperature (RT).
-
Reflux for 3 hours.
-
Cool to 0°C to precipitate the product (pyrazolo[1,5-a]pyrimidine derivative).
-
-
Validation Endpoint:
-
Yield: Must exceed 80%.
-
Regiochemistry: NOE (Nuclear Overhauser Effect) NMR analysis should show spatial proximity between the pyrazole-methyl and the pyrimidine ring protons, confirming the specific fusion orientation.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical flow from raw material qualification to functional validation, highlighting the critical decision points (QC and Regiochemistry).
Caption: Figure 1. Step-by-step validation logic for qualifying the intermediate for pharmaceutical scaffold synthesis.
References
-
Expert Panel for Cosmetic Ingredient Safety. (2016). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. Link
-
Lynch, B. M., et al. (2011). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Link
-
BenchChem. (2024). 1-Methyl-1H-pyrazole-4,5-diamine: Structure and Applications. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18983008: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[6] (Cited for Pyrazole scaffold context). Link
-
Goebel, C., et al. (2012). Quantitative risk assessment for skin sensitisation: A case study of p-phenylenediamine and p-toluenediamine in hair dyes. Toxicology Letters. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. cir-safety.org [cir-safety.org]
- 3. researchgate.net [researchgate.net]
- 4. Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
Safety Operating Guide
1-methyl-1H-pyrazole-3,4-diamine proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development teams utilizing versatile small-molecule scaffolds like 1-methyl-1H-pyrazole-3,4-diamine. While highly valuable in synthesizing kinase inhibitors and other targeted therapeutics, nitrogen-rich heterocyclic diamines present specific operational and environmental hazards.
This guide provides a self-validating, step-by-step framework for the safe handling, experimental preparation, and Resource Conservation and Recovery Act (RCRA)-compliant disposal of this compound.
Section 1: Chemical Profiling & Mechanistic Hazards
Understanding the physicochemical properties of your specific reagent form is the first step in self-validating your safety protocols. 1-methyl-1H-pyrazole-3,4-diamine is commercially available in two primary forms: the free base and the dihydrochloride salt.
Causality Insight: The free base features highly nucleophilic, electron-rich amine groups on the pyrazole ring, making it highly susceptible to air oxidation and degradation. Consequently, it requires cold-chain transportation and refrigerated storage[1]. Conversely, the dihydrochloride salt protonates these amines, drastically reducing their nucleophilicity and rendering the compound stable at room temperature.
Table 1: Quantitative Data & Operational Parameters
| Property | Free Base | Dihydrochloride Salt |
| CAS Number | 131311-54-1 | 142109-60-2 |
| Molecular Formula | C4H8N4 | C4H10Cl2N4 |
| Molecular Weight | 112.13 g/mol | 185.05 g/mol |
| Physical Form | Solid | Solid |
| Purity Standard | Min. 95% | Min. 95% |
| Storage Temperature | Cold-chain / Refrigerated | Room Temperature (RT) |
Section 2: Experimental Workflows & Handling Protocols
Because diamines are known skin sensitizers and respiratory irritants, handling procedures must be strictly controlled to prevent aerosolization and dermal exposure.
Figure 1: Standard operating procedure workflow for handling reactive pyrazole diamines.
Protocol 1: Safe Laboratory Handling and Solution Preparation
-
Risk Assessment & PPE Donning: Equip standard PPE, including a lab coat, chemical-splash goggles, and double-layered nitrile gloves.
-
Environmental Isolation: Transfer the sealed chemical container to a certified Class II chemical fume hood. Never open the container on an open benchtop due to the risk of aerosolizing the fine powder.
-
Massing and Transfer: Use anti-static weigh boats. If handling the dihydrochloride salt, minimize atmospheric exposure time, as the salt is highly hygroscopic.
-
Solvent Addition & Neutralization: Slowly add your organic solvent (e.g., DMSO or DMF). If your protocol requires neutralizing the dihydrochloride salt to the free base in situ, add your organic base (e.g., DIPEA) dropwise. Causality: The acid-base neutralization is exothermic; rapid addition can cause solvent boiling and localized splattering.
Protocol 2: Spill Response and Decontamination
-
Immediate Containment: Evacuate non-essential personnel and isolate the spill area[2].
-
Solid Spill Recovery: For dry powder spills, do not dry-sweep. Cover the powder with damp absorbent pads to suppress dust generation, then carefully scoop the material into a hazardous waste bag.
-
Chemical Decontamination: Wash the affected surface with a dilute, mild acid (e.g., 1% acetic acid) to protonate and neutralize residual diamine free base, followed by a thorough wash with soap and water to ensure complete removal.
Section 3: Strategic Waste Segregation & RCRA Disposal
Proper disposal is not merely a regulatory requirement; it is a critical component of laboratory safety. The most common point of failure in diamine disposal is improper waste segregation.
Causality Insight: The chemical form dictates the RCRA waste stream. The dihydrochloride salt contains stoichiometric chlorine. If routed to a standard non-halogenated waste stream and incinerated at lower temperatures, it can catalyze the formation of highly toxic dioxins and furans. Therefore, it must be strictly segregated into halogenated waste streams destined for high-temperature incineration with alkaline scrubbers[3].
Figure 2: RCRA-compliant waste segregation based on the chemical form of the pyrazole diamine.
Protocol 3: RCRA-Compliant Waste Disposal
-
Waste Identification & Segregation: Determine the chemical form of the waste. Free base waste must be routed to the "Non-Halogenated Organic Waste" stream. Dihydrochloride salt waste MUST be routed to the "Halogenated Organic Waste" stream[3].
-
Containerization: Pour the waste into a compatible, sealable high-density polyethylene (HDPE) container. Do not use metal containers, as the acidic nature of the chloride salt or residual diamine can cause corrosion[4].
-
Labeling: Affix a hazardous waste label. Explicitly write the full chemical name "1-methyl-1H-pyrazole-3,4-diamine" (do not use abbreviations) and check the boxes for "Toxic" and "Irritant"[2].
-
SAA Storage & Manifesting: Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment. Keep the container tightly closed unless actively adding waste[4]. Submit a pickup request to your Environmental Health and Safety (EHS) department for transport to an EPA-approved incineration facility.
References
1.[1]1 - BLDpharm 2. - Sigma-Aldrich 3.[2]2 - Benchchem 4.[4] 4 - OUHSC 5.[3] 3 - US EPA
Sources
Personal protective equipment for handling 1-methyl-1H-pyrazole-3,4-diamine
Comprehensive Safety and Operational Guide: Handling 1-Methyl-1H-pyrazole-3,4-diamine
As a Senior Application Scientist, I have developed this protocol to provide researchers and drug development professionals with a robust, self-validating system for handling 1-methyl-1H-pyrazole-3,4-diamine. This compound is a highly versatile building block in pharmaceutical synthesis. However, its diamine functionality and physical properties present specific reactivity and toxicity hazards that require strict operational control.
This guide moves beyond standard Safety Data Sheets (SDS) by explaining the causality behind each safety measure, empowering you to build inherently safer experimental workflows.
Chemical Profile & Hazard Causality
To handle a chemical safely, we must first understand the molecular mechanisms that drive its behavior. 1-Methyl-1H-pyrazole-3,4-diamine is most commonly supplied as a dihydrochloride salt to improve its stability[1].
-
Amine Reactivity & Irritation: The primary amines at the 3- and 4-positions are nucleophilic. In biological systems (such as the mucous membranes of the respiratory tract or the cornea), these amines react with ambient moisture to form localized alkaline solutions. This causes immediate caustic irritation, leading to its classification under GHS as a skin, eye, and respiratory irritant (H315, H319, H335)[2].
-
Lipophilicity & Dermal Absorption: The pyrazole ring provides a degree of lipophilicity. If the free base is dissolved in polar aprotic solvents commonly used in drug discovery (e.g., DMSO, DMF), the solvent acts as a carrier, rapidly accelerating dermal penetration and systemic absorption.
-
Particulate Aerosolization: The dihydrochloride salt is a finely milled solid powder[1]. When transferred, it generates micro-particulates that pose a severe inhalation risk if static electricity causes the powder to scatter.
Table 1: Quantitative Data & Chemical Properties
| Property | Value / Description |
| Chemical Name | 1-Methyl-1H-pyrazole-3,4-diamine (Dihydrochloride) |
| CAS Number | 131311-54-1 (Free Base)[3] / 142109-60-2 (Salt)[1] |
| Molecular Formula | C4H8N4 (Free Base) / C4H8N4 · 2HCl (Salt)[1] |
| Molecular Weight | 112.13 g/mol (Free Base) / 185.05 g/mol (Salt)[1][3] |
| Physical State | Solid (Powder)[1] |
| Storage Conditions | Sealed, dry environment, 2-8°C[4] |
| Key GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)[2] |
Personal Protective Equipment (PPE) Matrix
Standard lab attire is insufficient for handling reactive diamines. The following PPE matrix is designed to interrupt specific exposure pathways.
Table 2: Mechanistic PPE Requirements
| PPE Category | Specification | Causality / Mechanistic Rationale |
| Hand Protection | Nitrile gloves (Double-gloving required for solvent use) | Pyrazole diamines can penetrate standard latex. When dissolved in DMSO/DMF, dermal absorption is accelerated. Double-gloving provides a critical sacrificial layer. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1+) | Amines react with the aqueous environment of the cornea to cause rapid alkaline burns. Standard safety glasses lack the peripheral seals required to block airborne dust or solvent splashes. |
| Respiratory | Fume hood (Primary); N95/P100 (Secondary) | The dihydrochloride salt generates inhalable micro-particulates[1]. Inhalation directly leads to respiratory tract irritation[2]. |
| Body Protection | Flame-retardant (FR) lab coat | Protects against static discharge ignition if handling the compound near flammable organic solvents during the solubilization phase. |
Operational Workflow & Handling Protocol
The following methodology ensures a self-validating system where each step confirms the success and safety of the previous one.
Step 1: Environmental Preparation
-
Action: Verify the fume hood face velocity is between 0.4 and 0.6 m/s.
-
Causality: Velocities below 0.4 m/s fail to capture aerosolized dust, while velocities above 0.6 m/s create turbulent eddies that can blow the fine dihydrochloride powder out of the weighing boat.
-
Validation: Observe the digital airflow monitor; use a Kimwipe taped to the sash to visually confirm a steady, inward laminar flow.
Step 2: Static-Neutralized Weighing
-
Action: Pass the weighing boat and metal spatula through an anti-static ionizer before transferring the powder.
-
Causality: Dihydrochloride salts frequently accumulate triboelectric charges during transit. This static charge repels the particles, causing them to jump and contaminate the balance area.
-
Validation: The powder transfers smoothly without clinging to the sides of the spatula or the exterior of the weighing boat.
Step 3: Solubilization & Base Liberation
-
Action: When liberating the free base for cross-coupling reactions using an organic base (e.g., N,N-Diisopropylethylamine/DIPEA), add the base dropwise while the reaction flask is submerged in an ice bath (0°C).
-
Causality: Neutralizing the dihydrochloride salt is an exothermic acid-base reaction. Rapid addition can cause localized boiling of the solvent, leading to splattering and aerosolization.
-
Validation: The internal temperature of the reaction mixture remains below 5°C during the addition, confirming controlled neutralization.
Step 4: Surface Decontamination
-
Action: Wipe the balance and hood surfaces with a 1% acetic acid solution, followed by a distilled water wipe.
-
Causality: Free diamines are alkaline and adhere stubbornly to surfaces. A mild acid converts residual traces back into a highly water-soluble, non-volatile salt, ensuring complete removal.
-
Validation: A pH test strip swiped on the cleaned surface (wetted with distilled water) reads neutral (pH 7), confirming the total absence of residual amine.
Step-by-step operational workflow for handling 1-methyl-1H-pyrazole-3,4-diamine.
Emergency Response & Disposal Plan
In the event of a deviation, immediate and chemically logical intervention is required to prevent exposure.
Spill Management Protocol:
-
Solid Spills (Powder): Never sweep dry powder. Sweeping aerosolizes the dihydrochloride salt, maximizing inhalation risk. Instead, gently cover the spill with damp absorbent pads (wetted with water) to dissolve and trap the solid, then wipe inward.
-
Liquid Spills (Solution): If the free base is spilled in an organic solvent, immediately apply a mild solid acid (such as sodium bisulfate) or a commercial amine-quenching agent over the liquid. This neutralizes the nucleophilic amines and prevents the release of irritating vapors.
-
Validation: Treat the spill perimeter with pH paper to ensure no alkaline residue remains before final decontamination.
Disposal Segregation: Collect all contaminated wipes, neutralized spill debris, and reaction waste in a dedicated, clearly labeled Hazardous Nitrogenous Waste carboy. Crucial: Do not mix diamine waste with halogenated solvent waste (e.g., dichloromethane) unless explicitly permitted by your waste broker. Mixing these can lead to slow, unintended nucleophilic substitution reactions inside the sealed waste container, generating heat and pressure over time.
Emergency spill response and neutralization pathway for diamine compounds.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
